Product packaging for Mannanase(Cat. No.:CAS No. 9031-54-3)

Mannanase

Cat. No.: B13387043
CAS No.: 9031-54-3
M. Wt: 757.2 g/mol
InChI Key: YVLRMFRJNUXZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mannanase (endo-1,4-β-mannanase, EC 3.2.1.78) is a glycoside hydrolase that catalyzes the random hydrolysis of β-1,4-mannosidic linkages within the main chain of heterogeneous polysaccharides including mannans, glucomannans, and galactomannans . This enzymatic activity is pivotal for the decomposition of the hemicellulosic fraction of softwoods and plant tissues, making it an essential tool for researchers exploring lignocellulosic biomass conversion into fermentable sugars for biofuel production . In the pharmaceutical and functional food sectors, β-Mannanase is employed to produce mannooligosaccharides (MOS) from agro-waste substrates like copra meal or konjac gum . These MOS have demonstrated significant prebiotic activity by selectively promoting beneficial gut bacteria, and also exhibit antioxidant properties . Furthermore, animal feed research utilizes this compound to improve the nutritional value of feed; supplementation in broiler diets has been shown to enhance growth performance, nutrient digestibility, and intestinal health by mitigating inflammation and improving the integrity of the gut barrier . Supplied as a high-purity, research-grade enzyme, our this compound is subject to rigorous quality control to ensure optimal activity and stability across a wide range of pH and temperature conditions. This product is labeled "For Research Use Only" (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H84O6 B13387043 Mannanase CAS No. 9031-54-3

Properties

CAS No.

9031-54-3

Molecular Formula

C48H84O6

Molecular Weight

757.2 g/mol

IUPAC Name

15-ethyl-1-oxacyclopentadec-10-en-2-one;16-methyl-1-oxacyclohexadec-10-en-2-one;14-propyl-1-oxacyclotetradec-10-en-2-one

InChI

InChI=1S/3C16H28O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15;1-2-15-13-11-9-7-5-3-4-6-8-10-12-14-16(17)18-15;1-2-12-15-13-10-8-6-4-3-5-7-9-11-14-16(17)18-15/h3,5,15H,2,4,6-14H2,1H3;5,7,15H,2-4,6,8-14H2,1H3;6,8,15H,2-5,7,9-14H2,1H3

InChI Key

YVLRMFRJNUXZQR-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC=CCCCCCCCC(=O)O1.CCC1CCCC=CCCCCCCCC(=O)O1.CC1CCCCC=CCCCCCCCC(=O)O1

Origin of Product

United States

Microbial Sources and Production Systems of Mannanases

Bacterial Mannanase (B13387028) Producers

Numerous bacterial species are known to produce mannanases, with Gram-positive bacteria being prominent mannan (B1593421) degraders. frontiersin.org However, Gram-negative bacteria also contribute to mannan degradation. frontiersin.org

Bacillus Species as Key Producers

The genus Bacillus is frequently cited as a significant producer of highly active β-mannanase. nih.govreru.ac.th Various Bacillus species have been investigated for their this compound production capabilities. For instance, Bacillus subtilis is recognized for producing highly active β-mannanase. nih.gov Studies have explored the optimization of medium composition for enhanced β-mannanase production by Bacillus subtilis strains, utilizing substrates like palm kernel cake. nih.govmdpi.com Bacillus subtilis ATCC 11774, for example, showed significantly higher this compound production in an optimized palm kernel cake fermentation medium compared to commercial media like nutrient broth, Luria broth, and M9 minimal medium. nih.govmdpi.com Another study on Bacillus subtilis found optimal this compound production using galactose, peptone, and sugarcane bagasse at pH 6.0 and 45°C. journaljamb.com

Bacillus amyloliquefaciens is another Bacillus species known to produce this compound. scialert.net Research on Bacillus amyloliquefaciens utilizing coconut waste substrate demonstrated this compound production across a wide pH range (2-10), with optimal activity observed at pH 6.5 and 40°C. scialert.netunand.ac.id The use of agro-industrial residues like potato peels has also been explored for β-mannanase production by Bacillus amyloliquefaciens, with studies identifying optimal conditions for enzyme activity. ajol.info Other Bacillus species, such as Bacillus circulans and Bacillus pumilus, have also been reported as this compound producers with varying optimal pH and temperature conditions for enzyme activity. scialert.net Thermostable this compound production has been reported from Bacillus sp. MG-33 isolated from a desert environment, showing optimal activity at 65°C and stability at 55-60°C. researchgate.net

Paenibacillus Species

Species belonging to the genus Paenibacillus are also recognized for their ability to produce mannanases. plos.org Paenibacillus cookii has been identified as a bacterium with high this compound ability, showing optimal activity at pH 5.0 and 50°C. acs.org Another thermotolerant bacterium, Paenibacillus thiaminolyticus, isolated from soil, was found to produce extracellular β-mannanase with optimal activity at pH 6.0 and 60°C. nih.gov Paenibacillus polymyxa KT551 is a novel β-1,4-mannanase producing bacterium isolated from soil, and its enzyme has shown activity against various manno-oligosaccharides. jst.go.jp Paenibacillus illinoisensis ZY-08 has also been identified as a this compound-producing bacterium, with its enzyme exhibiting optimal conditions at 70°C and pH 6 for hydrolysis. researchgate.net

Klebsiella Species

Gram-negative bacteria like Klebsiella oxytoca are also efficient mannan degraders and producers of this compound. frontiersin.org Klebsiella oxytoca KUB-CW2-3 has been studied for its β-mannanase production, and cloning and expression of its gene in Escherichia coli resulted in significantly higher this compound activities. researchgate.netnih.gov This enzyme from Klebsiella oxytoca exhibits a broad range of substrate specificity and is active over a wide pH range (4-10) and temperature range (10-40°C). nih.gov Klebsiella edwardsii has also been investigated for this compound synthesis, with studies focusing on mutagenesis to enhance enzyme production. researchgate.net

Other Bacterial Genera

Beyond Bacillus, Paenibacillus, and Klebsiella, other bacterial genera contribute to this compound production. These include Acinetobacter sp., Aeromonas hydrophila, Enterococcus casseliflavus, Pseudomonas sp., Vibrio sp., Streptomyces sp., and Chryseobacterium. frontiersin.orgnih.govreru.ac.th Acinetobacter sp. ST 1 has an incubation time of 24 hours for β-mannanase production. frontiersin.org Chryseobacterium indologenes has been reported as a novel this compound-producing bacterium. reru.ac.th Actinomycetes such as Streptomyces sp. and Nocardiopsis sp. have also demonstrated appreciable mannan degrading ability. frontiersin.org Geobacillus stearothermophilus is another thermophilic bacterium known to produce thermostable β-mannanase. neliti.com Pantoea sp. has also appeared among potential producers of these enzymes. bio-conferences.org

Fungal this compound Producers

Fungi are also significant producers of mannanases, with certain genera being particularly competent in mannan degradation. frontiersin.orgnih.gov

Aspergillus Species

The genus Aspergillus is considered among the most mannolytic groups among fungi and is well-known for producing mannanases. frontiersin.orgnih.govresearchgate.netsaspublishers.com Various Aspergillus species, including Aspergillus fumigatus, Aspergillus sojae, Aspergillus terrus, and Aspergillus niger, are recognized as excellent this compound producers. researchgate.netsaspublishers.comijcmas.com Aspergillus niger is capable of producing a cocktail of enzymes, including β-mannanase, required for the degradation of mannan-based polysaccharides. saspublishers.com Studies on Aspergillus niger have focused on optimizing conditions like incubation time, carbon and nitrogen sources, pH, and temperature for maximum this compound production in submerged fermentation. ijcmas.com For instance, Aspergillus niger showed maximum this compound production on the 10th day of incubation at 37°C and pH 6.0, utilizing locust bean gum and yeast extract as carbon and nitrogen sources, respectively. ijcmas.com Aspergillus sojae has been used in recombinant approaches to enhance β-mannanase production, with optimization studies identifying suitable medium compositions and fermentation strategies. researchgate.netnih.gov Aspergillus kawachii strain IFO4308 is another Aspergillus species from which an engineered acidophilic and thermophilic β-mannanase (ManAK) has been derived and overexpressed in Pichia pastoris for high yield production. frontiersin.org

Trichoderma Species

Trichoderma species are recognized as primary producers of β-mannanase. ajol.info Strains like Trichoderma reesei are significant in the industrial production of this enzyme. thaiscience.infoeuropa.eu Research has focused on identifying Trichoderma species with high this compound activity, such as Trichoderma longibrachiatum. ajol.info The gene encoding β-mannanase in T. longibrachiatum, man1, has been studied, showing high sequence identity to Trichoderma reesei β-mannanase. ajol.info Recombinant this compound from T. longibrachiatum expressed in Pichia pastoris has shown optimal activity at specific pH and temperature ranges. ajol.info

Rhizomucor Species

Rhizomucor species, particularly Rhizomucor miehei, are also notable producers of β-mannanase. frontiersin.orgnih.gov High titers of β-mannanase have been reported from Rhizomucor miehei following cloning and expression of its gene in Pichia pastoris. frontiersin.org A novel β-mannanase gene (RmMan5A) from Rhizomucor miehei has been successfully expressed in Pichia pastoris, yielding high enzyme activity in fermentation supernatant. nih.gov Rhizomucor pusillus has also been identified as a this compound producer, with optimal enzyme activity observed at higher temperatures. spkx.net.cn

Other Fungal Genera

Beyond Trichoderma and Rhizomucor, several other fungal genera are known to produce mannanases. Prominent among these are Aspergillus species, which are considered a considerable industrial fungus for large-scale enzyme production. nih.gov Aspergillus niger and Aspergillus oryzae are especially recognized as strong this compound producers. saspublishers.com Other fungal genera reported to produce extracellular this compound include Curvularia, Fusarium, Alternaria, Penicillium, Cladosporium, and Acrophialophora. nih.gov Penicillium italicum has been identified as a potent producer of this compound in solid-state cultivation. e3journals.orgresearchgate.net Aspergillus wentii, Aspergillus flavus, and Penicillium sp. have also been investigated for this compound production using solid-state fermentation with substrates like palm kernel meal. thaiscience.infoums.edu.my

Production Optimization Methodologies

Optimizing the production of this compound is crucial for enhancing enzyme yield and efficiency. Various strategies are employed, focusing on fermentation methods and the optimization of nutritional and physicochemical factors. frontiersin.orgnih.gov

Submerged Fermentation Strategies

Submerged fermentation (SmF) is a widely used method for this compound production, particularly for extracellular enzymes, as it allows for easier control of environmental factors such as agitation speed, pH, and temperature. saspublishers.comnih.gov In SmF, microorganisms are grown in a liquid medium containing the necessary nutrients. saspublishers.com Studies have investigated the optimization of physicochemical factors in SmF for various bacterial strains like Bacillus nealsonii and Bacillus licheniformis, showing that parameters such as pH, temperature, and nutrient concentrations significantly influence enzyme yield. ijcmas.comfkit.hr For instance, Bacillus nealsonii PN-11 showed maximum this compound production at pH 8.0 and 37°C in submerged fermentation. ijcmas.com Bacillus subtilis has also been used for this compound production via SmF, with studies optimizing medium composition using substrates like palm kernel cake. journaljamb.comnih.gov Fed-batch fermentation strategies in bioreactors have also been explored to enhance β-mannanase production in submerged cultures of recombinant Aspergillus sojae. nih.gov

Solid-State Fermentation Techniques

Solid-state fermentation (SSF) involves the growth of microorganisms on moist solid substrates in the absence of free-flowing water. saspublishers.com This technique is often advantageous for utilizing agricultural residues as substrates for enzyme production. thaiscience.infonih.gov SSF has been successfully employed for this compound production by various fungi, including Penicillium italicum and Aspergillus species, using substrates like orange peels and palm kernel cake. thaiscience.infoe3journals.orgums.edu.myispub.com Optimization studies in SSF focus on parameters such as moisture content, particle size of the substrate, temperature, and inoculum size. ums.edu.myispub.comscialert.net For example, Aspergillus niger USM F4 showed maximum this compound production in SSF of palm kernel cake at an optimized moisture content of 80%, 30°C, and an inoculum size of 1x107 spores/ml. ispub.com

Nutritional and Physicochemical Factor Optimization

Optimizing nutritional and physicochemical factors is critical for maximizing this compound production by microorganisms. These factors include carbon sources, nitrogen sources, pH, temperature, inoculum size, and the presence of various salts and minerals. e3journals.orgijcmas.comijcmas.comnih.govekb.egresearchgate.net

Nutritional Factors:

Carbon Sources: Mannan-containing substrates like locust bean gum, guar (B607891) gum, konjac flour, copra meal, and palm kernel cake are commonly used as carbon sources and inducers for this compound production. journaljamb.comnih.govsaspublishers.come3journals.orgnih.gov Agricultural wastes such as cassava peels and orange peels have also been found to be effective substrates. e3journals.orgresearchgate.nete3journals.org

Nitrogen Sources: Organic and inorganic nitrogen sources influence this compound production. Yeast extract, peptone, ammonium (B1175870) nitrate, and soybean meal have been identified as effective nitrogen sources for various microbial strains. e3journals.orgijcmas.comnih.govresearchgate.netmetu.edu.tr

Physicochemical Factors:

pH: The optimal pH for this compound production varies depending on the microorganism, with fungi generally preferring acidic conditions and bacteria favoring neutral to alkaline conditions. frontiersin.org Studies have identified optimal pH ranges for different strains, such as pH 6.0 for Aspergillus niger and pH 8.0 for Bacillus nealsonii. ijcmas.comijcmas.com

Temperature: The optimal temperature for this compound production is typically in the mesophilic range, correlating with the growth temperature of the producing microorganism. frontiersin.org Optimal temperatures around 30-37°C are commonly reported for various fungal and bacterial strains. ijcmas.comispub.comscialert.netijcmas.com

Inoculum Size: The size of the microbial inoculum can impact enzyme production, with optimal concentrations leading to higher yields. e3journals.orgispub.comscialert.netijcmas.comnih.gov

Other Factors: Factors such as aeration, agitation, and the presence of metal ions can also influence this compound production. ijcmas.comresearchgate.net

Optimization studies often employ statistical methods like Plackett-Burman design and Response Surface Methodology (RSM) to identify significant factors and determine their optimal levels for enhanced this compound production. nih.govfkit.hrscialert.netnih.govekb.eg

Here is a table summarizing some findings on optimized conditions for this compound production by different microorganisms:

MicroorganismFermentation TypeOptimized Carbon SourceOptimized Nitrogen SourceOptimal pHOptimal Temperature (°C)Max this compound ActivitySource
Aspergillus nigerSmFLBGYeast extract6.03739.89 U/ml ijcmas.com
Bacillus nealsonii PN-11SmFNot specifiedBacto-peptone8.037Not specified ijcmas.com
Bacillus subtilis ATCC11774Semi-solid/SmFPalm kernel cake (PKC)Peptone, Yeast extractNot specifiedNot specified805.12 U/mL nih.gov
Penicillium italicum LAD-A5SSFOrange peelsYeast extract mealNot specifiedNot specified129.130 U/ml e3journals.org
Aspergillus terreus SUK-1SSFNot specifiedNot specifiedNot specified3145.12 IU/mL scialert.net
Aspergillus niger USM F4SSFPalm kernel cake (PKC)Ammonium nitrateNot specified30433.84 U/g substrate ispub.com
Bacillus velezensis NRC-1SmFLocust bean gumPeptoneOptimal pH: 57.89% influenceNot specified8.7 U/mL ekb.eg

Compound Names and PubChem CIDs

Process Engineering Approaches for Enhanced Production

Process engineering approaches are employed to optimize and enhance this compound production by microorganisms. These strategies often involve optimizing fermentation parameters and utilizing advanced bioreactor systems.

Optimization of medium composition and fermentation conditions using statistical approaches, such as Plackett–Burman design, central composite design, and Box-Behnken design, has been shown to significantly increase this compound yields. frontiersin.orgnih.gov For example, optimizing the fermentation medium for Bacillus cereus N1 using Plackett-Burman design resulted in a 6.4-fold increase in enzyme productivity. nih.gov Similarly, optimizing medium composition enhanced β-mannanase production from Bacillus subtilis ATCC 11774 using palm kernel cake as a carbon source. mdpi.com

Different fermentation strategies in fed-batch bioreactor systems have also been investigated for enhanced this compound production, including suspended, immobilized cell, biofilm, and microparticle-enhanced bioreactors. nih.govnih.gov Studies have shown that microparticle-enhanced bioreactors can lead to higher β-mannanase activities compared to other fed-batch strategies, potentially due to better substrate diffusion and controlled cell morphology. nih.govnih.gov

Genetic engineering approaches are also utilized to improve this compound production. Overexpression of specific genes, such as the prsA lipoprotein in Bacillus subtilis, has been shown to enhance extracellular this compound secretion. nih.gov Optimizing regulatory elements like signal peptides, ribosome binding sites, and promoters can further increase this compound expression and activity in recombinant strains. biorxiv.org For instance, optimizing different regulatory elements in Bacillus subtilis F6 resulted in a substantial increase in this compound production during solid-state fermentation of palm kernel meal. biorxiv.org

Furthermore, two-stage temperature control strategies in fermentation have been developed to optimize both cell growth and enzyme production, leading to enhanced extracellular this compound activity. nih.gov

Purification and Characterization Methodologies for Mannanases

Purification and characterization are crucial steps to obtain highly pure this compound and understand its biochemical properties. Various techniques are employed for these purposes.

Chromatographic Techniques for Enzyme Purification

Chromatographic techniques are widely used for the purification of mannanases from crude enzyme extracts. These techniques separate proteins based on different properties such as charge, size, and affinity.

Commonly used chromatographic methods include ion-exchange chromatography (e.g., DEAE-Toyopearl, DEAE-Sephadex, DEAE-cellulose) and gel filtration chromatography (e.g., Sephacryl S200, Sephadex G-100, Sephadex G-25, Ultrogel AcA 34, Bio Gel P-2). journaljamb.comnih.govoup.comnih.govinjirr.comjmb.or.krrevistabionatura.com Hydrophobic interaction chromatography (e.g., phenyl-Sepharose) and affinity chromatography are also utilized. oup.com

Purification protocols often involve a combination of these techniques, often preceded by initial steps such as ammonium sulfate (B86663) precipitation to concentrate the enzyme. nih.govoup.cominjirr.comjmb.or.krrevistabionatura.com For example, this compound from Bacillus subtilis KU-1 was purified using ammonium sulfate precipitation followed by DEAE-Toyopearl, phenyl-Sepharose, and FPLC Mono Q column chromatography, resulting in an 810-fold purification. oup.com Another study purified this compound from Bacillus pumilus (M27) using ammonium sulfate precipitation, DEAE-Sephadex ion exchange chromatography, and Sephacryl S200 gel filtration chromatography, achieving a 111-fold purification. nih.gov

Table 1 provides examples of purification schemes and their outcomes for mannanases from different microbial sources.

Microbial SourcePurification StepsPurification FoldYield (%)Reference
Bacillus subtilis KU-1Ammonium sulfate precipitation, DEAE-Toyopearl, Phenyl-Sepharose, FPLC Mono Q81039 oup.com
Bacillus pumilus (M27)Ammonium sulfate precipitation, DEAE-Sephadex, Sephacryl S20011136 nih.gov
Aspergillus niger grAmmonium sulfate precipitation, Ion-exchange chromatography, Gel filtration (PD-10)7.82~10 jmb.or.kr
Bacillus cereus N1Ion-exchange chromatography, Gel filtration (Sephacryl S-100 HR)~149N/A nih.gov
Lactobacillus plantarumAmmonium sulfate precipitation, DEAE-Sephadex, Sephacryl S20011136 injirr.com
Bacillus cereusSephadex G-10011N/A journalbji.com

Ultrafiltration can also be incorporated into purification schemes for concentration and buffer exchange. jmb.or.krmdpi.com

Electrophoretic and Spectroscopic Characterization

Electrophoretic and spectroscopic techniques are essential for characterizing purified mannanases, providing information about their molecular weight, purity, and structural features.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard technique used to determine the molecular mass and assess the purity of the enzyme. nih.govnih.govoup.cominjirr.comjmb.or.krmdpi.comresearchgate.netjmb.or.krnih.gov A single band on an SDS-PAGE gel indicates a high level of purity. jmb.or.krjmb.or.kr SDS-PAGE can also reveal the presence of multiple subunits if the enzyme is not monomeric. nih.govinjirr.com For instance, this compound from Bacillus pumilus (M27) was found to have two subunits of 35 kDa and 55 kDa using SDS-PAGE and gel filtration. nih.govresearchgate.net

Zymography, or activity staining after electrophoresis, is a technique used to visualize enzyme activity directly on a gel. reru.ac.thnih.gov This involves running the protein sample on a polyacrylamide gel containing the mannan substrate (e.g., locust bean gum), followed by washing and staining to detect areas of substrate hydrolysis, indicating the presence of active this compound. nih.gov

Gel filtration chromatography, while also a purification technique, can be used for molecular weight determination of the native enzyme. nih.govoup.com Comparing the molecular weight determined by gel filtration with that from SDS-PAGE can indicate whether the enzyme is a monomer or a multimer. oup.com

Spectroscopic methods, such as UV-Vis spectroscopy, are used to monitor protein elution during column chromatography by measuring absorbance at 280 nm. jmb.or.kr Fourier-transform infrared spectroscopy (FTIR) can be employed to analyze the structural features of mannanases, such as confirming covalent binding after immobilization. nih.govtandfonline.comtandfonline.comchula.ac.th

Other characterization techniques include determining the enzyme's optimal pH and temperature, pH and thermal stability, substrate specificity, and the effect of metal ions and other chemicals on enzyme activity. nih.govnih.govoup.comjournalbji.commdpi.comnih.govtandfonline.comnih.gov Kinetic parameters like Km and Vmax are also determined to understand the enzyme's catalytic efficiency. nih.govtandfonline.com

Structural analysis through techniques like X-ray crystallography or homology modeling can provide detailed insights into the three-dimensional structure of this compound, including catalytic residues and binding sites. mdpi.comnih.gov

Enzymatic Mechanisms and Kinetic Analysis of Mannanases

Substrate Specificity of Mannanases

Mannanases exhibit varying degrees of specificity towards different mannan-based substrates. This specificity is influenced by the structural characteristics of the polysaccharides, including the presence and distribution of side chains, and can differ significantly between mannanases belonging to different glycoside hydrolase (GH) families.

Specificity Towards Various Mannan (B1593421) Substrates (e.g., Locust Bean Gum, Konjac Glucomannan (B13761562), Guar (B607891) Gum, Ivory Nut Mannan)

Mannanases demonstrate hydrolytic activity on a range of β-1,4-linked mannan polysaccharides. Common substrates include locust bean gum, konjac glucomannan, guar gum, and ivory nut mannan. These substrates differ in their structures, particularly in the type and degree of substitution with galactose side chains.

Studies have shown that the specificity can vary depending on the enzyme source. For instance, a purified mannanase (B13387028) from Bacillus circulans NT 6.7 exhibited high specificity for konjac mannan (a glucomannan), locust bean gum (a galactomannan), ivory nut mannan (a linear mannan), and guar gum (a galactomannan). nih.govcore.ac.uk Another this compound, Man113A from Alicyclobacillus sp. strain A4, showed the highest activity towards konjac flour and locust bean gum, moderate activity on ivory nut mannan, and varied activities on guar gum with different galactose contents. asm.org

The hydrolysis profiles over extended periods can also reveal differences in substrate processivity. For example, one study found that while locust bean gum and ivory nut mannan were preferred substrates based on initial specificity, galactomannans like guar gum and locust bean gum were more hydrolyzable than linear ivory nut mannan over a 24-hour period, generating more total reducing sugars. researchgate.net

Here is a table summarizing the substrate specificity of a this compound from Bacillus circulans NT 6.7:

SubstrateType of MannanSpecificity
Konjac MannanGlucomannanHigh
Locust Bean GumGalactomannan (B225805)High
Ivory Nut MannanMannanHigh
Guar GumGalactomannanHigh
Defatted Copra MealGalactomannanHigh
Alpha-mannan-Low/None
Oat Spelts Xylan (B1165943)XylanLow/None
Birchwood XylanXylanLow/None
CarboxymethylcelluloseCellulose (B213188)Low/None
AvicelCelluloseLow/None

Note: This table is based on the reported high specificity for the listed mannan substrates and lack of significant activity on other polysaccharides tested. nih.govcore.ac.uk

Factors Influencing Substrate Recognition (e.g., Galactosyl Side Chains, Acetyl Groups)

The presence and arrangement of side chains on the mannan backbone significantly influence substrate recognition and hydrolysis by mannanases. Galactosyl side chains, commonly found in galactomannans like locust bean gum and guar gum, can impede the action of some mannanases, particularly at higher substitution levels. asm.orgaip.org For instance, Man113A from Alicyclobacillus sp. showed decreased activity on guar gum as the galactose content increased from 21% to 38%. asm.org

Acetyl groups are another type of substitution that can affect mannan structure and enzyme accessibility. Konjac glucomannan, for example, contains acetyl group side chains located on the C2, C3, or C6 carbons of mannopyranose molecules, which contribute to its solubility. usda.gov The presence and distribution of these acetyl groups can influence how mannanases interact with and hydrolyze the glucomannan backbone.

The specific arrangement and density of these side chains create unique structural features on the mannan chain that are recognized by the substrate-binding cleft and active site of the this compound. Different mannanases have evolved to accommodate or be hindered by varying degrees and patterns of substitution.

Differential Specificity Between GH Families

Mannanases are classified into different Glycoside Hydrolase (GH) families based on their amino acid sequence similarity, which reflects their evolutionary relationships and often correlates with their catalytic mechanisms and structural folds. Different GH families of mannanases can exhibit differential specificity towards mannan substrates.

For example, mannanases from family 26 are often of bacterial origin, while family 5 includes fungal mannanases and some bacterial ones. aip.org While both families contain enzymes with β-1,4-mannanase activity, their substrate preferences and how they are affected by side chains can differ. Some GH26 mannanases, such as BoMan26B from Bacteroides ovatus and YpenMan26A from Yunnania penicillata, have shown a preference for hydrolyzing guar gum over locust bean gum, and generally prefer galactomannans to glucomannans. researchgate.net

The structural differences in the active sites and substrate-binding regions between GH families contribute to these variations in specificity. These differences can impact the efficiency of hydrolysis on substrates with varying degrees and patterns of galactosylation or acetylation.

Catalytic Mechanisms of Glycosidic Bond Hydrolysis

Mannanases catalyze the hydrolysis of the β-1,4-mannosidic bond through specific catalytic mechanisms involving key amino acid residues within their active site. Most mannanases employ either an inverting or a retaining mechanism.

Active Site Architecture and Catalytic Residues (Glutamic Acid, Arginine, Asparagine, Histidine, Tyrosine, Tryptophan)

The active site of a this compound is a cleft or groove where the substrate binds and the catalytic reaction takes place. This site is lined with specific amino acid residues that play crucial roles in substrate binding, orientation, and catalysis. Highly conserved residues are often found in the active sites of mannanases across different species and even some GH families.

In many GH families, including GH5 and GH26, two glutamic acid residues are typically involved in the catalytic mechanism: one acting as an acid/base catalyst and the other as a nucleophile. researchgate.net Besides these catalytic glutamates, other conserved residues in the active site contribute to substrate recognition and binding. These can include arginine, asparagine, histidine, tyrosine, and tryptophan. aip.orgplos.org

For instance, in some family 5 mannanases, arginine, asparagine, histidine, tyrosine, and tryptophan are among the five conserved active site residues in addition to the two catalytic glutamic acid residues. aip.org A highly conserved tryptophan residue has been shown to participate in forming a hydrophobic platform for substrate binding in the catalytic region of GH5 mannanases. researchgate.net Similarly, a conserved histidine residue has been found to bind to substrates through its imidazole (B134444) nitrogen. researchgate.net Asparagine residues near the acid-base catalyst can also be involved in substrate binding. researchgate.net

Mutational studies have highlighted the importance of these residues. For example, in Caldanaerobius polysaccharolyticus Man5B (a GH5 enzyme), residues like Y12, N92, and R196 were identified as important active site residues, with N92 being required for full activity and Y12 contributing to substrate preference. plos.org Interestingly, R196 in this enzyme fulfills a role typically played by a conserved histidine in other GH5 enzymes, participating in an electron relay network with the catalytic glutamates. plos.org

Mechanism of Endo-1,4-β-Mannanase Action

Endo-1,4-β-mannanases (EC 3.2.1.78) hydrolyze internal β-1,4-mannosidic bonds within the mannan backbone. Most characterized endo-mannanases utilize a retaining mechanism, leading to the net retention of the anomeric configuration of the scissile glycosidic bond product. This mechanism typically involves two catalytic residues, usually glutamic acid residues, positioned on either side of the glycosidic bond to be cleaved.

In the retaining mechanism, one glutamate (B1630785) acts as an acid catalyst, protonating the glycosidic oxygen, while the other acts as a nucleophile, attacking the anomeric carbon to form a covalent glycosyl-enzyme intermediate. A water molecule then attacks this intermediate, facilitated by the acid catalyst (now acting as a base), releasing the sugar product with retained anomeric configuration and regenerating the enzyme.

Alternatively, some mannanases may employ an inverting mechanism, resulting in the inversion of the anomeric configuration of the product. This mechanism typically involves two catalytic residues acting as acid and base catalysts, facilitating a direct hydrolysis of the glycosidic bond with a single displacement step.

The specific residues involved and the precise conformational changes of the substrate within the active site during catalysis are key aspects of understanding the detailed mechanism of endo-1,4-β-mannanase action. Structural studies, often involving co-crystallization with substrate analogs or inhibitors, provide valuable insights into the spatial arrangement of catalytic residues and substrate binding.

Enzyme Kinetics and Parameter Determination

Enzyme kinetics provides a quantitative description of enzyme activity, examining the rate of enzymatic reactions and the factors that influence them. For mannanases, kinetic analysis helps elucidate their catalytic efficiency, substrate affinity, and response to varying conditions.

Michaelis-Menten Kinetics Analysis

The enzymatic activity of many mannanases can be described by Michaelis-Menten kinetics. libretexts.orgtandfonline.com This model describes the relationship between the initial reaction velocity () and the substrate concentration ([S]). The fundamental assumption of the Michaelis-Menten model is the formation of an enzyme-substrate (ES) complex as an intermediate during the catalytic process. libretexts.org The reaction scheme is typically represented as:

E + S ES E + P

Where:

E is the enzyme

S is the substrate (mannan)

ES is the enzyme-substrate complex

P is the product (hydrolyzed mannan fragments, e.g., mannose, mannobiose) ecostore.com

, , and are rate constants for the formation of ES, dissociation of ES, and conversion of ES to product, respectively. libretexts.orglibretexts.org

Under conditions where the reverse reaction of product binding to the enzyme is negligible, the initial velocity () of the reaction is given by the Michaelis-Menten equation:

Where:

is the maximum reaction velocity when the enzyme is saturated with substrate. libretexts.orglibretexts.org

is the Michaelis constant, representing the substrate concentration at which the reaction velocity is half of . libretexts.orglibretexts.orglibretexts.org

Studies on various mannanases have demonstrated adherence to Michaelis-Menten kinetics when hydrolyzing different mannan substrates like locust bean gum (LBG), guar gum, and konjac glucomannan. tandfonline.comnih.govnih.govresearchgate.netmdpi.comulb.ac.bemdpi.com

Determination of Km, Vmax, and kcat Values

The kinetic parameters and are typically determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation. libretexts.orggraphpad.com Historically, linearization methods such as the Lineweaver-Burk plot were used, although non-linear regression is now preferred for its accuracy. libretexts.org

The Michaelis constant () is an indicator of the enzyme's affinity for its substrate. A low value suggests a high affinity, meaning the enzyme can achieve half-maximal velocity at a lower substrate concentration. libretexts.orglibretexts.orglibretexts.org Conversely, a high indicates lower affinity. libretexts.org

The maximum velocity () represents the catalytic efficiency of the enzyme when the active sites are saturated with substrate. libretexts.orglibretexts.org However, is dependent on the enzyme concentration. libretexts.org To obtain a measure of catalytic efficiency independent of enzyme concentration, the catalytic constant (), also known as the turnover number, is used. libretexts.orggraphpad.com

Where is the total enzyme concentration. graphpad.comreddit.comresearchgate.net The value represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate. libretexts.orggraphpad.comresearchgate.net

Research on different mannanases has yielded varying and values depending on the enzyme source, substrate type, and reaction conditions. For instance, a -mannanase from Bacillus licheniformis HDYM-04 showed and values of 2.69 mg/mL and 251.41 U/mg, respectively, for glucomannan. nih.gov An Aspergillus niger-mannanase exhibited a higher affinity for LBG with a of 0.11 mg/mL compared to guar gum (0.28 mg/mL) and copra mannan (0.33 mg/mL). jmb.or.kr Immobilization of this compound can also affect these parameters; for example, an Aspergillus niger endo-1,4--mannanase immobilized on chitosan (B1678972) nanoparticles showed an increased (from 10.17 mg/mL to 19.36 mg/mL for LBG), indicating a reduced affinity for the substrate compared to the free enzyme. mdpi.com A surface-exposed GH26 -mannanase from Bacteroides ovatus showed a lower apparent for guar gum compared to LBG, attributed to a higher on LBG despite similar values. nih.gov

Here is a table summarizing some reported kinetic parameters for various mannanases:

Enzyme SourceSubstrateKm (mg/mL)Vmax (U/mg or µmol/min/mL)kcat/Km (mL/(mg·s))Reference
Bacillus licheniformis HDYM-04Glucomannan2.69251.41- nih.gov
Aspergillus niger grLBG0.11-- jmb.or.kr
Aspergillus niger grGuar gum0.28-- jmb.or.kr
Aspergillus niger grCopra mannan0.33-- jmb.or.kr
Aspergillus niger Man26A (Free)LBG10.17-- mdpi.com
Aspergillus niger Man26A (Immob.)LBG19.36-- mdpi.com
Streptomyces sp. Alg-S25 (Free)LBG4.14100- tandfonline.com
Streptomyces sp. Alg-S25 (Immob.)LBG4.9493.5- tandfonline.com
Bacillus velezensis H1CG5.63333.33- ulb.ac.be
Rhizopus microsporus var. rhizopodiformis (PpRmMan134A)LBG4.56615.311.13 mdpi.com

Factors Influencing Kinetic Parameters (e.g., Substrate Concentration, Environmental Conditions)

Enzyme kinetic parameters, including , , and , are influenced by various factors.

Substrate Concentration: As described by Michaelis-Menten kinetics, substrate concentration directly affects the reaction velocity. At low substrate concentrations, the velocity is roughly proportional to [S]. As [S] increases, the enzyme becomes saturated, and the velocity approaches , becoming independent of further increases in substrate concentration. libretexts.org However, very high substrate concentrations can sometimes lead to substrate inhibition, which would affect the observed kinetics.

Environmental Conditions:

Temperature: Temperature affects enzyme activity by influencing the rate of molecular collisions and the kinetic energy of the molecules. Generally, enzyme activity increases with temperature up to an optimal point, beyond which the enzyme begins to denature, leading to a decrease in activity. tandfonline.comulb.ac.bejmb.or.kr Temperature also affects the stability of the enzyme. tandfonline.comjmb.or.kr

pH: Enzymes have optimal pH ranges where their activity is maximal. Deviations from the optimal pH can affect the ionization state of amino acid residues in the active site and the substrate, altering enzyme-substrate binding and catalysis. libretexts.orgulb.ac.be Mannanases from different sources exhibit varying pH optima. tandfonline.comulb.ac.bemdpi.comjmb.or.kr

Ionic Strength and Salts: The presence of ions and salts can influence enzyme activity and stability. Some mannanases are halotolerant and may even show increased activity in the presence of salts like NaCl. ulb.ac.be High salt concentrations can also enhance the thermal stability of some mannanases. ulb.ac.be

Other Effectors: Various chemical reagents, metal ions, and inhibitors can impact this compound activity and kinetics. Some metal ions can act as cofactors, while others or chelating agents like EDTA can inhibit activity. tandfonline.comjmb.or.kr Organic solvents can also affect this compound activity and stability, with some solvents allowing the enzyme to retain significant activity. nih.gov

The specific effects of these factors vary depending on the source and characteristics of the individual this compound enzyme. tandfonline.comulb.ac.bemdpi.comjmb.or.krresearchgate.net

Molecular Biology and Genetic Engineering of Mannanases

Gene Cloning and Heterologous Expression Systems

Gene cloning and heterologous expression are fundamental strategies for producing enzymes like mannanase (B13387028) in sufficient quantities for industrial use researchgate.net. This involves isolating the gene encoding this compound from its native source and introducing it into a suitable host organism for expression.

Cloning of this compound Genes (e.g., from Bacillus subtilis, Klebsiella grimontii, Aspergillus fumigatus)

This compound genes have been successfully cloned from various microorganisms, including bacteria and fungi. For instance, a gene encoding β-mannanase, designated manA, was cloned from Bacillus subtilis WL-7. This gene consists of 1,086 nucleotides, encoding a polypeptide of 362 amino acid residues jmb.or.kr. Another β-mannanase gene was cloned from Bacillus subtilis NM-39, which was 1080 base pairs long and encoded a mature protein of 336 amino acids and a signal peptide of 24 amino acids nih.gov. The manB gene encoding β-1,4-mannanase from Bacillus pumilus has also been cloned plos.orgcore.ac.uk.

From Klebsiella grimontii DICP B2-5, the gene encoding the this compound KgManA was cloned. This gene has an open reading frame of 2151 base pairs, encoding 716 amino acids with a molecular weight of 79.79 kDa mdpi.comresearchgate.net. Bioinformatic and phylogenetic analysis suggests KgManA is a novel this compound with low structural similarity to other known mannanases mdpi.comresearchgate.netnih.gov.

The gene for extracellular endo-β-1,4-mannanase from Aspergillus fumigatus IMI 385708 has been cloned and expressed nih.govresearchgate.net.

Expression in Host Organisms (e.g., Escherichia coli, Pichia pastoris)

Once cloned, this compound genes are expressed in various host organisms to produce recombinant enzyme. Escherichia coli is a commonly used host for heterologous protein expression due to its rapid growth and ease of genetic manipulation casb.org.cn. The manA gene from Bacillus subtilis WL-7 was cloned and expressed in Escherichia coli, with approximately 50% of the recombinant this compound being secreted into the culture filtrate jmb.or.kr. The this compound gene KgManA from Klebsiella grimontii has also been successfully expressed heterologously in Escherichia coli BL21 (DE3) mdpi.comresearchgate.net. However, expression in E. coli can sometimes result in the formation of inclusion bodies casb.org.cn.

Pichia pastoris is another widely used and efficient host system for heterologous protein production, known for its well-established secretion pathway nih.govresearchgate.netfrontiersin.org. The β-mannanase gene from Bacillus subtilis MAFIC-S11 has been cloned and expressed in Pichia pastoris nih.gov. The endo-β-1,4-mannanase gene from Aspergillus fumigatus has also been expressed in Pichia pastoris nih.govresearchgate.net. Pichia pastoris GS115 cells were used to heterologously express secreted recombinant this compound CcMan5C from Coprinopsis cinerea, achieving a maximum activity of 40.18 U/mL in the culture medium nih.gov.

Strategies for Enhanced Heterologous Expression and Secretion

Several strategies are employed to enhance the heterologous expression and secretion of mannanases in host organisms. In Pichia pastoris, approaches include codon optimization, increasing gene copy number, and utilizing appropriate signal peptide sequences nih.govfrontiersin.org. Replacing the α-factor signal peptide with a propeptide in Pichia pastoris successfully enhanced the expression of β-mannanase TaMan5 from Trichoderma asperellum, increasing activity from 67.5 to 91.7 U/mL nih.govfrontiersin.org.

Optimizing signal peptides and ribosomal binding sites has been shown to enhance this compound expression in Bacillus subtilis. Using the nprE promoter, selected based on highly transcribed genes, significantly improved this compound activity biorxiv.org. Further refinement of the nprE promoter by eliminating specific transcription factor binding sites led to an additional increase in this compound activity biorxiv.org. These optimizations resulted in a remarkable 61-fold increase in this compound activity compared to the native strain biorxiv.org.

Increasing the copy number of the this compound gene in Pichia pastoris is another effective strategy to improve expression levels genscript.comresearchgate.net. A method for constructing multi-copy Pichia expression vectors harboring the this compound gene has been developed, leading to increased this compound activities with higher copy numbers genscript.com. For instance, average this compound activities from two-, four-, and six-copy recombinant libraries were 1.7-, 2.2-, and 1.3-folds higher, respectively, than that from a single-copy recombinant library genscript.com. Co-expression of chaperone genes can also be used to improve expression researchgate.net.

Constitutive expression systems, such as those utilizing the GAP promoter in Pichia pastoris, offer a methanol-free approach for heterologous expression, suitable for high-cell-density fermentation researchgate.net. While initially potentially less efficient than inducible systems, optimization strategies like copy number optimization and co-expression of chaperone genes can improve their effectiveness researchgate.net.

Protein Engineering Approaches for this compound Modification

Protein engineering techniques, including directed evolution and rational design, are used to modify mannanases to improve their properties, such as catalytic efficiency, thermostability, and pH tolerance, for specific industrial applications frontiersin.orgresearchgate.netbiosynsis.com.

Directed Evolution Techniques

Directed evolution mimics natural evolution in a laboratory setting to create enzyme variants with desired characteristics plos.orgnih.gov. This involves introducing random mutations into the this compound gene, followed by screening or selection for improved activity or stability plos.orgnih.gov. While directed evolution can generate large libraries of mutants, identifying superior variants can be time-consuming nih.gov.

Directed evolution has been applied to improve the catalytic activity of β-mannanase from Rhizomucor miehei (RmMan5A) under acidic and thermophilic conditions researchgate.netnih.gov. Through rounds of screening, a mutant (mRmMan5A) was obtained that showed maximal activity at pH 4.5 and 65 °C, representing an acidic shift of 2.5 units in optimal pH and a 10 °C increase in optimal temperature researchgate.netnih.gov. The catalytic efficiencies (kcat/Km) of mRmMan5A towards several mannan (B1593421) substrates were enhanced more than threefold under these conditions researchgate.netnih.gov.

Directed evolution has also been used to improve the specific activity of fungal endo-mannanases, such as PaMan5A and PaMan26A from Podospora anserina. Random mutagenesis and high-throughput screening identified mutants with improved kinetic constants for galactomannan (B225805) hydrolysis plos.org. For example, the single mutant PaMan5A-G311S showed an 8.2-fold increase in kcat/KM due to a significant decrease in KM plos.org.

Rational Design Strategies

Rational design involves using knowledge of the enzyme's structure and function to make specific, targeted modifications to the amino acid sequence frontiersin.orgbiosynsis.comdoi.org. This approach often utilizes bioinformatics tools, molecular dynamics simulations, and structural analysis to predict the effects of mutations frontiersin.orgbiosynsis.comdoi.orgnih.gov.

Rational design has been successfully employed to enhance the thermostability of β-mannanase. For a thermophilic β-mannanase from Bacillus subtilis TJ-102 (ManTJ102), rational design based on molecular dynamics simulation identified the Ala336Pro mutation in a flexible region as critical for improved thermostability nih.gov. The resulting mutant, Mutant336, had a half-life of 120 minutes at 60 °C, a 24-fold increase compared to the wild type nih.gov. Mutant336 also exhibited higher this compound activity and specific activity nih.gov.

Rational design can also improve protease resistance. For β-mannanase MAN47 from Armillariella tabescens, a rational method based on molecular structure evaluation was used to improve trypsin resistance doi.org. By analyzing tryptic sites and using computational design, mutations like K280N and K371Q were predicted to improve resistance doi.org. A triple mutant, K280N/K107H/R102N, also showed improved half-life after trypsin treatment doi.org. These modifications did not significantly affect the enzyme's catalytic activity doi.org.

Consensus sequence design is another rational design strategy. By analyzing consensus sequences of mannanases with high catalytic efficiency, mutants with improved catalytic properties can be designed frontiersin.org. For a thermostable and acidophilic β-mannanase (ManAK), consensus sequence analysis led to the design of mutants like ManAKC292V, ManAKL293V, and ManAKL294H, which showed significantly enhanced kcat/Km values frontiersin.org. ManAKL293V also exhibited improved thermostability frontiersin.org.

Rational design and mutagenesis are also used to improve mannanases for specific applications, such as dishwashing detergents, by enhancing catalytic efficiency, pH and temperature tolerance, and substrate specificity biosynsis.com.

Mutagenesis Studies (e.g., Site-Directed Mutagenesis, Random Mutagenesis)

Mutagenesis is a fundamental tool in this compound engineering, allowing for targeted or random alterations in the enzyme's amino acid sequence to improve its characteristics. Both site-directed mutagenesis and random mutagenesis strategies have been successfully applied.

Site-directed mutagenesis involves making specific, predetermined changes to the gene sequence, typically targeting residues believed to be important for activity, stability, or substrate binding based on structural analysis or sequence alignments. For instance, to enhance the acid stability of BsMAN6H, surface-exposed basic amino acid residues were altered to neutral or acidic ones via site-directed mutagenesis. The variant H54D showed a decreased pH optimum from 6.5 to 5.5 and increased acid stability in the pH range of 4.0–5.5. This mutant also exhibited enhanced enzyme activity, attributed to a greater number of hydrogen bonds and altered electrostatic potential around the mutation site. frontiersin.org Another study used rational modification, guided by in silico design including molecular docking simulations, to improve the substrate affinity of AuMan5A. Site-directed mutagenesis was used to create mutants like AuMan5AY111F and AuMan5AY115F, which showed decreased Km values for guar (B607891) gum and increased catalytic efficiencies. frontiersin.org

Random mutagenesis, on the other hand, introduces mutations randomly across the gene, creating a library of variants that are then screened for desired improvements. Error-prone polymerase chain reaction (epPCR) is a common technique for generating random mutations. mdpi.comresearchgate.net This approach allows for the exploration of a wider range of sequence space and can identify beneficial mutations that might not have been predicted by rational design. For example, molecular engineering of Bman26 from Bacillus sp. MK-2 was carried out using random mutagenesis with epPCR to obtain an enzyme with higher specific activity. frontiersin.orgnih.gov Three positive mutants were identified, with K291E showing a 3.5-fold increase in kcat/Km. frontiersin.orgnih.gov Random mutagenesis has also been used to improve the catalytic efficiency of Rhizomucor miehei β-mannanase (RmMan5A) under acidic and thermophilic conditions. frontiersin.orgresearchgate.net

Directed evolution, which combines random mutagenesis with screening or selection, has been a powerful strategy for improving this compound properties. This iterative process allows for the accumulation of beneficial mutations over cycles. mdpi.com

Molecular Determinants of Enzyme Stability and Activity

The stability and activity of mannanases are influenced by their three-dimensional structure, amino acid composition, and interactions with their environment. Engineering efforts often focus on modifying these molecular determinants to enhance enzyme performance under specific industrial conditions.

Engineering for Thermostability

Thermostability is a crucial property for many industrial applications of mannanases, particularly those involving high temperatures. Engineering strategies to improve thermostability often involve increasing the rigidity of the enzyme structure, introducing new stabilizing interactions, or modifying flexible regions.

Mutagenesis at metal binding sites has been shown to be an efficient approach to increase enzyme thermostability. acs.org For instance, saturation mutagenesis at the putative Ca2+ binding sites in Man25 from Thermoanaerobacterium aotearoense SCUT27 resulted in the mutant ManM3-3 (D143A), which showed a 3.6-fold extended half-life at 55 °C compared to the wild-type. acs.org

Consensus sequence design is another rational approach used to improve thermostability. This involves identifying conserved amino acid residues in homologous enzymes and introducing these residues into the target enzyme. nih.govresearchgate.net This strategy was used to improve the catalytic efficiency and thermostability of the β-mannanase ManAK from Aspergillus kawachii. nih.govresearchgate.netfrontiersin.org Three mutants were designed based on consensus analysis with ManCbs, and ManAKL293V showed greater thermostability than the wild-type, retaining 36.5% of its initial activity after incubation at 80°C for 5 minutes. nih.govfrontiersin.org

Flexibility modification engineering, guided by B-factor and Gibbs unfolding free energy change analysis, has also been employed. nih.govnih.govfrontiersin.org By modifying the flexible regions of Aspergillus niger this compound (Anman) and combining this with multiple sequence alignment and consensus mutation, a combined mutant mut5 (E15C/S65P/A84P/A195P/T298P) was generated. nih.govnih.govfrontiersin.org This mutant showed a 70% increase in thermostability at 70°C compared to the wild-type, and its melting temperature (Tm) and half-life (t1/2) values increased by 2°C and 7.8-folds, respectively. nih.govnih.govfrontiersin.org Molecular dynamics simulations indicated reduced flexibility and additional chemical bonds near the mutation sites in the mutant. nih.govnih.gov

Increasing hydrophobicity, particularly at the N-terminal, has also been explored for improving thermostability. ijoer.com

Altering pH Stability

Mannanases are required to function across a range of pH conditions depending on the specific industrial application. Engineering efforts aim to broaden the effective pH range or shift the pH optimum to more acidic or alkaline conditions.

Site-directed mutagenesis has been used to alter pH stability. As mentioned earlier, mutations in BsMAN6H altered its pH optimum and increased acid stability. frontiersin.org

Rational design based on molecular structure evaluation can also be used to improve pH stability. nih.gov For example, rationally designed N-glycosylation has been shown to improve the pH stability of recombinant β-mannanase MAN47 from Armillariella tabescens. frontiersin.orgnih.gov

Different mannanases exhibit varying pH optima and stability profiles. For instance, some Bacillus subtilis β-mannanases have optimal pH values ranging from 5.0 to 6.5. ajol.info An alkalic thermophilic β-mannanase CcMan5C from Coprinopsis cinerea has an optimal pH of 8.0–9.0 and shows good stability at pH 7.0–11.5. nih.govresearchgate.net An acidophilic this compound ManAK has an optimal pH of 2.0. nih.govfrontiersin.org Immobilization can also affect pH stability; immobilized β-mannanase on calcium alginate beads showed improved high pH stability compared to the free enzyme. mdpi.com

Enhancing Resistance to Denaturing Agents (e.g., Proteases, Organic Solvents, Detergents, Ions)

Industrial processes often involve harsh conditions, including the presence of proteases, organic solvents, detergents, and various ions, which can reduce enzyme activity and stability. Engineering mannanases to be resistant to these agents is crucial for their industrial viability.

Protease resistance is particularly important for applications in the animal feed industry, where enzymes encounter proteases in the digestive tract. frontiersin.orgnih.gov Rational design based on molecular structure evaluation has been used to improve the trypsin resistance of β-mannanase MAN47. frontiersin.orgnih.gov Introducing an enhanced aromatic sequon sequence to facilitate N-glycosylation in MAN47 resulted in mutants with significantly improved protease resistance. frontiersin.orgnih.gov

Some mannanases exhibit natural resistance to certain denaturing agents. For example, a β-mannanase from Bacillus licheniformis HDYM-04 showed high stability in the presence of various inhibitors, detergents, chelating agents, oxidizing agents, and reducing agents. nih.gov It retained over 80% activity in the presence of citric acid, ethylene (B1197577) diamine tetraacetic acid, and potassium iodide. nih.gov The alkalic thermophilic β-mannanase CcMan5C tolerated organic solvents like methanol, ethanol, isopropanol, and acetone, and its activity was even enhanced by some of these at certain concentrations. nih.gov It also tolerated detergents like Tween 20 and Triton X-100, with activity enhancement observed in their presence. nih.gov

However, other mannanases can be inhibited by these agents. For instance, the activity of a cold-active β-mannanase from Verrucomicrobiae DG1235 was inhibited by Fe2+, Zn2+, Ni2+, and EDTA. sci-hub.se While it tolerated some organic solvents, others caused inhibition. sci-hub.se

Engineering strategies to enhance resistance to these agents often involve modifying surface residues, altering loop regions, or introducing stabilizing modifications like glycosylation. frontiersin.orgnih.gov

Structural Biology of Mannanases

Three-Dimensional Structure Elucidation

Determining the three-dimensional structure of mannanases is fundamental to understanding their activity and interactions. This is primarily achieved through experimental techniques like X-ray crystallography and complemented by computational methods.

Crystal Structure Determination

X-ray crystallography has been instrumental in resolving the atomic structures of various mannanases. These studies have revealed that the catalytic domains of most mannanases share a conserved fold known as the (β/α)8-barrel, also referred to as the TIM barrel structure nih.govplos.orgtandfonline.comiucr.org. This characteristic fold consists of eight parallel beta-strands surrounded by eight alpha-helices, forming a barrel-like structure that provides a stable environment for enzymatic activity tandfonline.com.

These structures allow for the identification of key residues involved in substrate binding and catalysis, as well as structural features that may contribute to specific enzymatic properties like alkaline adaptation plos.org.

Here is a table summarizing some reported mannanase (B13387028) crystal structures:

Enzyme SourceGH FamilyPDB IDResolution (Å)Key Structural FeatureCitation
Bacillus sp. N16-5 (BSP165 MAN)GH53JUG1.6(β/α)8-barrel plos.orgnih.gov
Lycopersicon esculentum (LeMAN4a)GH51RH91.5(β/α)8-barrel rcsb.org
Mytilus edulis (MeMan5A)GH5-1.6(β/α)8-barrel nih.gov
Klebsiella oxytoca KUB-CW2-3 (KMAN)GH267eet2.57(β/α)8-barrel, open cleft iucr.org
Rhizomucor miehei (RmMan5A)GH5-2.3(β/α)8-barrel rcsb.org
Streptomyces thermolilacinus-3wsu-Narrow and deep active cleft pdbj.org
Aplysia kurodai (AkMan)-3vup1.05Substrate-binding site exposed iucr.org
Streptomyces sp. (SsGH134)GH1345JTS1.09Lysozyme fold, inversion mechanism rcsb.org

Computational Modeling and Simulation

Computational techniques, such as homology modeling and molecular dynamics (MD) simulations, complement experimental structural studies by providing insights into the dynamic behavior and interactions of mannanases, especially when experimental structures are unavailable tandfonline.comnih.govsemanticscholar.org. Homology modeling is used to predict the 3D structure of a protein based on the known structure of a homologous protein tandfonline.comnih.gov. This approach is cost-effective and less time-consuming than experimental methods tandfonline.com.

Molecular dynamics simulations are employed to analyze the stability, flexibility, and conformational changes of mannanases under different conditions, such as varying pH levels or in the presence of substrates tandfonline.comnih.govkeio.ac.jpplos.org. For example, MD simulations have been used to characterize the pH-dependent stability of endo-β-mannanase enzymes, revealing how mutations involving titratable residues can influence enzyme behavior tandfonline.com. MD simulations can also provide detailed information about the interactions between the enzyme and its substrate at the atomic level nih.govsemanticscholar.org. Studies using MD simulations on β-mannanase from Aspergillus oryzae interacting with mannotriose have revealed the dynamic nature of the substrate binding pocket and the key residues involved in the interaction nih.govplos.org. These simulations can help in understanding the molecular mechanisms of catalysis and in designing mutations to improve enzyme properties like stability or activity keio.ac.jp.

Functional Domains and Their Interactions

Mannanases often possess a modular architecture consisting of distinct functional domains that work together to achieve efficient substrate degradation nih.gov.

Catalytic Domains and Their Organization

The catalytic domain is the core functional unit of mannanases, responsible for hydrolyzing the β-1,4-mannosidic bonds in mannan (B1593421) polysaccharides plos.orgtandfonline.commdpi.comnih.gov. As mentioned earlier, the catalytic domains of most mannanases, particularly those in GH families 5 and 26, adopt the (β/α)8-barrel fold nih.govplos.orgiucr.org. This fold contains the active site, which typically houses two conserved glutamic acid residues crucial for the catalytic mechanism mdpi.comresearchgate.net. One glutamate (B1630785) residue acts as a proton donor, while the other functions as a nucleophile or base, facilitating the cleavage of the glycosidic bond through a retaining mechanism plos.orgresearchgate.net.

Carbohydrate-Binding Modules (CBMs) and Their Role in Substrate Interaction and Catalysis

Carbohydrate-Binding Modules (CBMs) are non-catalytic domains found in many mannanases and other glycoside hydrolases plos.orgtandfonline.comnih.govasm.org. CBMs play a crucial role in enhancing enzyme activity, particularly on insoluble substrates, by mediating the binding of the enzyme to the polysaccharide frontiersin.orgpnas.orgmdpi.com. This binding increases the local concentration of the enzyme at the substrate surface, thereby increasing the efficiency of catalysis asm.orgfrontiersin.org.

CBMs are typically smaller than catalytic domains, ranging from approximately 30 to 200 amino acids frontiersin.org. They are classified into numerous families based on sequence similarity, and their substrate specificity can vary widely frontiersin.orgnih.gov. Some CBMs in mannanases bind specifically to mannan, while others may bind to other polysaccharides like cellulose (B213188), which are often found in complex plant cell wall structures alongside mannan pnas.orguniprot.org. The interaction between the CBM and the substrate helps to anchor the enzyme, allowing the catalytic domain to access and hydrolyze the polysaccharide chains effectively pnas.org.

Studies have shown that the presence of a CBM can significantly potentiate the activity of the catalytic domain against insoluble mannan substrates asm.orgfrontiersin.orgnih.gov. For example, the CBM32 from Clostridium thermocellum Man5A was shown to enhance the hydrolysis of insoluble ivory nut mannan asm.orgnih.gov. The mechanism involves increased substrate-enzyme proximity and potentially disruption of the substrate's crystalline structure frontiersin.org. While CBMs primarily enhance activity on insoluble substrates, their effect on soluble substrates may be less pronounced asm.org.

Multidomain Mannanases and Synergistic Effects Between Domains

The presence of multiple domains often leads to synergistic effects, where the combined action of the domains results in higher activity or altered substrate specificity compared to the isolated catalytic domain nih.govacs.orggoogle.comacs.org. This synergy can arise from the CBM targeting the enzyme to the substrate, as discussed, or from interactions between multiple catalytic domains if present nih.govacs.org.

Recent research has even identified mannanases with dual catalytic domains, where two catalytic units with the same function are present within a single polypeptide chain nih.govacs.orgacs.org. A dual-catalytic domain this compound, Man26/5, discovered from cattle rumen microbiota, exhibited higher thermal stability and catalytic efficiency compared to its single-catalytic domain counterparts, demonstrating a synergistic effect between the two catalytic domains nih.govacs.orgacs.org. This enzyme displayed a unique "crab-like" structure with a central CBM and catalytic domains at both ends nih.govacs.org. The exploration of such multidomain structures and their synergistic patterns is valuable for the rational design and modification of enzymes with improved properties nih.govacs.org.

The modular nature of mannanases allows for diverse domain architectures, enabling them to effectively deconstruct complex mannan-containing polysaccharides in various biological and industrial settings nih.govplos.org.

Structure-Function Relationship Analysis

Understanding the relationship between the structure of mannanases and their function is fundamental to explaining their substrate specificity and catalytic efficiency. This involves analyzing the arrangement of amino acid residues in the active site, the influence of structural elements like loops and domains, and the dynamic nature of the enzyme during catalysis.

Elucidating Molecular Determinants of Substrate Specificity

The substrate specificity of mannanases is dictated by the intricate interactions between the enzyme's active site and the sugar residues of the mannan substrate. Different mannanases exhibit varying specificities towards pure mannans, galactomannans, and glucomannans, which is influenced by the presence and distribution of side chains like galactose and glucose on the mannan backbone acs.orgasm.orgacs.orgnih.gov.

Crystal structures of mannanases, often in complex with substrates or inhibitors, have been instrumental in revealing the molecular determinants of substrate specificity mdpi.comacs.org. These studies highlight the role of specific amino acid residues within the substrate-binding subsites (labeled as -n to +n, where the cleavage occurs between the -1 and +1 subsites) in recognizing and binding to the sugar units mdpi.comacs.orgnih.gov.

For instance, comparative structural studies of GH5 and GH26 mannanases have shown differences in substrate recognition at distal subsites. While some GH5 mannanases can accommodate both glucose and mannose at subsites like -2 and +1, GH26 mannanases often display tighter specificity for mannose at their negative binding sites acs.orgnih.gov. This differential recognition is mediated by specific polar interactions with hydroxyl groups of the sugar residues acs.org. Mutagenesis studies have confirmed the critical role of particular residues in conferring this specificity acs.org. For example, mutations in Cellvibrio japonicus GH26 this compound (CjMan26A) affecting polar residues involved in recognizing the axial 2-OH group of mannose at the -2 subsite altered the enzyme's ability to distinguish between mannose and glucose acs.org.

The presence and conformation of loops surrounding the active site also significantly influence substrate specificity and even the mode of action (endo- vs. exo-acting) mdpi.comnih.govnih.gov. Subtle changes in loop regions can create steric barriers that define the substrate-binding cleft and determine whether the enzyme cleaves internal linkages or acts from the chain ends nih.govnih.govresearchgate.net.

Research findings demonstrate that specific amino acid substitutions can dramatically alter substrate preference and catalytic efficiency. For example, mutations in a GH113 this compound from Bacillus sp. N16-5 (BaMan113A) designed to remove steric hindrance in the substrate-binding tunnel increased its specific activity towards mannans and changed its product profile rcsb.org. Similarly, mutations in a GH5 enzyme aimed at reinstating a conserved active site motif indicative of dual specificity for glucan and mannan substrates enhanced catalytic efficiency on both substrates nih.gov.

The following table summarizes some research findings on the impact of mutations on this compound activity and specificity:

Enzyme (Family)Mutation(s)Impact on Activity/SpecificityReference
CjMan26A (GH26)Mutations affecting polar residues at -2 subsiteAltered distinction between mannose and glucose at -2 subsite acs.org
BaMan113A (GH113)F101E, N236YIncreased specific activity towards mannans, changed product profile rcsb.org
BSP165 MAN (GH5)Gln91, Glu226 mutationsImportant for activity at high pH nih.gov
Dictyoglomus turgidum Cel5B (GH5)D14NEnhanced hydrolysis for both glucan and mannan substrates (175% and 1600% increase in catalytic efficiency, respectively) nih.gov
YpenMan26A (GH26)W110H, D37TShift in mannopentaose (B12321251) binding, decreased affinity for galactose at -2 subsite dtu.dk
MeMan5A (GH5)W240A, W281A, W240A/W281AReduced catalytic efficiency, affected productive binding modes and transglycosylation mdpi.com

Conformational Flexibility and Its Impact on Catalysis

Conformational flexibility, the ability of a protein structure to undergo dynamic movements, is increasingly recognized as a critical factor influencing enzyme catalysis, including in mannanases au.dkresearchgate.net. These dynamic properties can affect substrate binding, the precise positioning of catalytic residues, and the release of products.

Molecular dynamics simulations and experimental techniques like NMR spectroscopy have been employed to study the conformational flexibility of mannanases mdpi.comau.dkresearchgate.net. These studies can reveal the extent and nature of movements within the enzyme structure, such as loop dynamics or relative domain orientations in modular enzymes mdpi.comresearchgate.net.

The flexibility of loops surrounding the active site can be particularly important for substrate entry, induced fit upon substrate binding, and product release au.dk. For example, studies on extradiol dioxygenases, which also possess a (β/α)8-barrel structure, have shown that the flexibility of specific loops near the active site entrance can significantly impact catalytic capacity au.dk. While this research is not directly on mannanases, it provides a relevant parallel given the shared structural fold.

In modular mannanases containing catalytic and carbohydrate-binding domains connected by a linker, the flexibility of the linker can influence the spatial arrangement of the domains and their cooperative action on the substrate researchgate.net. Studies on the hyperthermostable endo-β-1,4-mannanase from Thermotoga petrophila (TpMan) suggest that its linker exhibits some molecular flexibility in solution, and the enzyme undergoes temperature-driven conformational transitions researchgate.net. This flexibility may help optimize the geometry between the domains for substrate interaction at different temperatures researchgate.net.

Conformational changes can also be directly involved in the catalytic cycle. For instance, the proposed catalytic mechanism for some GH family 134 mannanases involves specific conformational itineraries of the sugar ring at the -1 subsite during the reaction coordinate acs.orgresearchgate.net. These conformational distortions facilitate the chemical steps of hydrolysis acs.orgresearchgate.net.

Research indicates that engineering the flexibility of certain regions can impact catalytic performance. While studies on mannanases specifically targeting flexibility engineering are ongoing, work on other enzymes with similar folds suggests that modulating loop flexibility through mutations can alter substrate affinity and catalytic efficiency au.dk.

Bioinformatics and Computational Analysis of Mannanases

Sequence Analysis and Homology Profiling

Sequence analysis and homology profiling are fundamental steps in characterizing mannanases. These analyses involve comparing amino acid or nucleotide sequences to identify similarities, predict functional regions, and understand evolutionary relationships.

Identification of Conserved Motifs and Domains

Mannanases often exhibit a modular structure comprising a catalytic domain, which is the main functional domain containing the active site, and sometimes carbohydrate-binding modules (CBMs) or other functional domains mdpi.comfrontiersin.org. These CBMs can enhance the enzyme's binding to insoluble substrates, thereby increasing catalytic efficiency mdpi.commdpi.com. The primary structures of mannanases in different GH families vary, but their catalytic domains often share similar (β/α)8-barrel folds with conserved glutamic acid residues at the active site mdpi.comfrontiersin.orgfrontiersin.orgplos.org.

Comparative Sequence Analysis

Comparative sequence analysis involves aligning mannanase (B13387028) sequences from different sources to identify conserved and variable regions. This helps in understanding the functional constraints and evolutionary divergence of these enzymes. For example, amino acid sequence analysis of CcMan5C, a GH5 this compound from Coprinopsis cinerea, showed 63.2% identity with a reported GH5 endo-1,4-β-mannanase from Agaricus bisporus mdpi.com. Comparative analysis of β-mannanases from psychrophilic and mesophilic Arthrobacter species revealed variations in amino acid composition, particularly in hydrophilic and proline residues, which are thought to be important for cold adaptation scialert.netums.edu.my. Although mannanases with similar catalytic activities exist across different microorganisms, their ability to bind to oligosaccharides can vary nih.gov.

Comparative sequence analysis also highlights the diversity within this compound families. For instance, within the GH5 family, bacterial and fungal mannanases show significant sequence variation researchgate.net. A study on six Bacillus subtilis β-mannanase genes showed similarities ranging from 70.4% to 99.5% among different strains ajol.info.

Phylogenetic Analysis of this compound Genes and Proteins

Phylogenetic analysis is used to infer the evolutionary history and relationships among this compound genes and proteins from various organisms. This helps in classifying novel mannanases and understanding their divergence.

Evolutionary Relationships Among Different this compound Sources

Phylogenetic analysis has shown that endo-β-mannanase genes belong to an ancient gene family present in plants, microorganisms, and animals, suggesting a common evolutionary origin nih.govresearchgate.netpsu.edu. Studies including mannanases from plants and other organisms indicate that plant endo-β-mannanases have an ancient evolutionary origin nih.govresearchgate.net. Evolutionary analysis of endo-β-mannanases from various plant species suggests they diversified before the division of lower and higher plants datadryad.org.

Within specific GH families, phylogenetic analysis can reveal distinct clustering based on origin. For example, GH26 endo-β-mannanases are mainly found in bacteria, while GH5 includes both fungal and bacterial mannanases mdpi.comaip.org. Phylogenetic analysis of GH26 endo-β-1,4-mannanases from the CAZy database showed that nearest homologues of a specific this compound, CrMan26, were from the Firmicutes phylum, distributed in various bacterial genera nih.gov.

Phylogenetic trees constructed from this compound sequences from different species, such as Arabidopsis, rice, and poplar, illustrate the evolutionary relationships and gene families within these organisms nih.govpsu.eduresearchgate.net. Analysis of intron/exon structures in conjunction with phylogenetic analysis suggests that both intron gain and loss have played roles in the evolution of endo-β-mannanase genes nih.govcambridge.org.

Classification of Novel Mannanases

Bioinformatics and phylogenetic analysis are crucial for classifying newly identified mannanases and determining their placement within existing families. A novel this compound, KgManA, from Klebsiella grimontii, was classified as a novel this compound based on bioinformatic and phylogenetic analysis, showing less than 18.33% structural similarity to other enzymes and clustering on different branches from traditional mannanases containing the CBM35 domain mdpi.comnih.gov. Similarly, phylogenetic and domain analyses indicated that ManEM6, a novel mannan-degrading gene from the intestinal metagenome of Hermetia illucens, encodes a novel this compound with a GH26 domain mdpi.comresearchgate.net.

The classification of mannanases is primarily based on amino acid sequence similarity, grouping them into different Glycoside Hydrolase (GH) families, such as GH5, GH26, GH113, and GH134 frontiersin.orgmdpi.commdpi.comresearchgate.net. GH5 and GH26 are the most widely known families mdpi.com.

In silico Prediction of Structural and Functional Properties

In silico methods are widely used to predict the structural and functional properties of mannanases, complementing experimental studies. These computational approaches provide insights into protein folding, active site characteristics, and interactions with substrates.

Homology modeling is a common in silico technique used to predict the three-dimensional (3D) structure of a protein based on the known structure of a homologous protein template nih.govtandfonline.comacs.org. This method is particularly useful when experimental structures are unavailable and can help in understanding the enzyme's behavior and function tandfonline.com. For example, homology modeling was used to unravel the structural and functional properties of a β-mannanase from Aspergillus oryzae nih.gov. The 3D structure of a novel psychrophilic β-mannanase from Glaciozyma antarctica was predicted using a threading method due to low sequence identity with known structures nih.gov.

Molecular dynamics (MD) simulations are employed to analyze the stability and conformational changes of mannanases under different conditions, such as varying pH levels nih.govtandfonline.com. MD simulations can help in understanding the macromolecular structure-to-function relationships nih.gov.

In silico analysis can also predict various physicochemical properties of mannanases, including molecular weight, isoelectric point, and stability indices ums.edu.mynih.gov. Tools like ExPASy's ProtParam are commonly used for this purpose ums.edu.mynih.gov. Secondary structure prediction, including the identification of helices and sheets, can be performed using tools like PSIPRED ums.edu.my.

Structural analysis of mannanases often reveals a classic (β/α)8-barrel motif in the catalytic domain frontiersin.orgplos.orgscialert.net. This structure provides a stable environment for enzymatic activity tandfonline.com. In silico studies have also been used to investigate the effect of fusing carbohydrate-binding modules (CBMs) on this compound properties like thermostability and substrate binding plos.org. Molecular docking is another in silico technique used to study the interaction between mannanases and their substrates at the atomic level, helping to understand binding affinity and catalytic mechanisms mdpi.comnih.govnih.gov.

Detailed research findings from in silico analyses have provided valuable information on this compound characteristics. For instance, comparisons between psychrophilic and mesophilic Arthrobacter β-mannanases using in silico methods revealed structural adjustments and amino acid distributions potentially related to cold adaptation scialert.netums.edu.my. Structural prediction of a modular hyperthermostable endo-β-1,4-mannanase revealed that an ancillary immunoglobulin-like domain acts as a thermostabilizing domain nih.gov.

Here is a summary table of some mannanases and their characteristics discussed in the text:

This compound NameSource OrganismGH FamilyKey Features/Findings (Bioinformatics/Computational)Reference
ManEM6Hermetia illucens (gut)GH26Conserved GH26 domain, three conserved catalytic motifs (Glu189, Glu296, Asp254), novel this compound. mdpi.comresearchgate.netresearchgate.net
GmMAN1Glycine max (Soybean)-Identified from soybean genome, clustered in phylogenetic tree, involved in seed germination. psu.edu
LeMAN1Solanum lycopersicum (Tomato)-First identified in tomato seeds, expressed in lateral endosperm after germination. cambridge.org
LeMAN2Solanum lycopersicum (Tomato)-Expressed in micropylar endosperm in germinating seeds, 79% similarity to LeMAN1. cambridge.org
manAFAspergillus flavusGH5Contains GH5 catalytic domain and CBM1, two catalytic glutamic acid residues, five conserved active site residues. aip.org
manTVTrichoderma virensGH5Contains GH5 catalytic domain and CBM1, two catalytic glutamic acid residues, five conserved active site residues. aip.org
CcMan5CCoprinopsis cinereaGH5GH5 catalytic domain, fungal-type cellulose-binding domain (fCBD), 63.2% identity to Agaricus bisporus this compound. mdpi.com
KgManAKlebsiella grimontiiGH5Novel this compound, low structural similarity (<18.33%) to others, distinct phylogenetic branching, multi-domain protein. mdpi.comnih.gov
SsGH134Streptomyces sp.GH134Possesses CBM10 and GH134 domain, pH-tolerant and thermostable. nih.gov
BSP165 MANBacillus sp. N16-5GH5Catalytic domain structure (β/α)8-barrel, pH optimum 9.5, insights into alkaline adaptation. plos.org
TpManThermotoga petrophilaGH5Modular hyperthermostable, (β/α)8-barrel GH5 catalytic domain, immunoglobulin-like thermostabilizing domain. nih.gov

Protein Structure Prediction (e.g., Homology Modeling)

Studies have utilized homology modeling to predict the structures of various mannanases. For instance, the structure of β-mannanase from Aspergillus oryzae (βManAo) was predicted using homology modeling based on a template from Aspergillus niger (PDB: 3WH9). semanticscholar.orgplos.org. The predicted model was validated, showing a high percentage of residues in favorable regions of the Ramachandran plot semanticscholar.orgplos.org. This structural model helped in understanding the enzyme's properties and interactions with substrates plos.orgnih.gov. Similarly, homology modeling was employed to study a novel GH113 endo-β-1,4-mannanase from Alicyclobacillus sp. strain A4, providing insights into its substrate recognition and catalytic mechanism asm.org. The catalytic module and carbohydrate binding module (CBM) of a GH1 family β-mannanase from Enterobacter aerogenes B19 were also homologously modeled to understand their structure and function researchgate.netnih.gov.

The crystal structures of GH26 mannanases often adopt a (β/α)₈ barrel structure, also known as the TIM barrel fold, with the active site located within a cleft on the enzyme surface mdpi.com. These structures, when bound with substrates or inhibitors, offer detailed insights into how mannose units are accommodated in the active site, which is valuable for enzyme engineering mdpi.com.

Molecular Docking Simulations with Substrates and Inhibitors

Molecular docking simulations are computational techniques used to predict the preferred orientation and binding affinity of a ligand (such as a substrate or inhibitor) to a protein. This method is crucial for understanding the molecular interactions between mannanases and their substrates, identifying key residues involved in binding and catalysis, and designing potential inhibitors.

Molecular docking studies have been performed to investigate the interaction of mannanases with various substrates. For example, docking simulations with mannotetraose (B12350835) were conducted for a novel this compound from Klebsiella grimontii (KgManA) to understand its substrate specificity mdpi.com. Docking studies with mannopentose were performed for an alkali-thermostable β-mannanase from Bacillus nealsonii PN-11, revealing that mannopentose fitted properly into the active site and formed a stable enzyme-substrate complex researchgate.net.

Molecular docking of mannohexaose (B1377487) with a modeled GH113 this compound from Alicyclobacillus sp. strain A4 helped elucidate the substrate binding interaction and identify vital residues involved in substrate recognition and catalysis asm.org. A study on β-mannanase from Aspergillus oryzae used molecular docking and dynamics simulations to analyze its interaction with mannotriose, highlighting the role of specific residues like Glu244 in the catalytic reaction and revealing the dynamic nature of the substrate binding pocket semanticscholar.orgplos.orgnih.govnih.gov.

These simulations provide valuable data on binding energies and interaction types (e.g., electrostatic interactions), contributing to a deeper understanding of the catalytic mechanism and substrate specificity of mannanases nih.govnih.gov.

Gene Mining and Metagenomic Approaches for Novel Mannanases

Gene mining and metagenomic approaches are powerful strategies for discovering novel enzymes, including mannanases, from diverse environments, particularly from unculturable microorganisms. Metagenomics involves the direct analysis of the genetic material from microbial communities, bypassing the need for traditional cultivation methods frontiersin.orgmdpi.com.

Functional metagenomics allows for the screening of metagenomic libraries for specific enzymatic activities, leading to the identification of genes encoding novel mannanases mdpi.comfrontiersin.orgmdpi.comspkx.net.cn. This approach has been successful in isolating enzymes with unique biochemical properties suitable for industrial applications mdpi.com. For instance, a novel glycoside hydrolase family 26 (GH26) this compound gene was identified from the intestinal metagenome of Hermetia illucens larvae through functional screening and sequence-based annotation mdpi.com.

Sequence-based metagenomics involves analyzing the genetic sequences obtained from environmental samples to identify potential enzyme-encoding genes based on homology to known enzymes mdpi.com. This often involves rigorous bioinformatic analysis, including sequence digging, domain prediction (e.g., Pfam), structure prediction, and phylogenetic analysis frontiersin.org.

Synergistic Enzyme Systems Involving Mannanases

Interactions with Other Mannan-Degrading Enzymes

Efficient mannan (B1593421) degradation relies on the interplay between mannanase (B13387028) and other enzymes that target different parts of the mannan structure.

Synergism with β-Mannosidases

β-Mannosidases (EC 3.2.1.25) are exo-acting enzymes that sequentially remove mannose units from the non-reducing ends of mannan chains and mannooligosaccharides. researchgate.netnih.gov While β-mannanases randomly cleave internal β-1,4 linkages in the mannan backbone, producing mannooligosaccharides, β-mannosidases are crucial for further breaking down these oligosaccharides into mannose monomers. researchgate.netnih.govfrontiersin.org This sequential action demonstrates synergism, as the products of this compound activity become the substrates for β-mannosidase, leading to a more complete hydrolysis of the mannan backbone. researchgate.netfrontiersin.org

Studies have investigated the cooperative action between β-mannanases and β-mannosidases. For instance, synergism has been observed between a GH5_7 β-mannanase and a GH2-1 β-mannosidase from Neurospora crassa during β-mannan hydrolysis. up.ac.zanih.gov However, the degree and even presence of synergism can vary depending on the specific enzymes and substrates used. Some studies have shown that GH2 mannosidases may not synergize or can even exhibit anti-synergism with mannanases, potentially due to competition for binding sites. up.ac.zaacs.orgnih.govresearchgate.net Conversely, GH5-derived mannosidases have generally been shown to synergize with mannanases. up.ac.za

In one study evaluating two β-mannosidases from GH families 2 (BtMan2A) and 5 (CmMan5A) with a Clostridium cellulovorans β-mannanase (CcManA, GH5), it was found that the incubation of both this compound and β-mannosidase increased catalysis by 83% on insoluble mannan. researchgate.net The optimal synergy in this case was observed with a combination of 75% mannosidase and 25% this compound. researchgate.net

Synergism with α-Galactosidases

α-Galactosidases (EC 3.2.1.22) are enzymes that hydrolyze the α-1,6-galactosidic linkages that attach galactose side chains to the mannan backbone, particularly in galactomannans and galactoglucomannans. researchgate.netfrontiersin.orgu-tokyo.ac.jpgoogle.com The presence of these galactose side chains can create steric hindrance, limiting the access of mannanases to the mannan backbone. frontiersin.orgnih.gov Therefore, the removal of these side chains by α-galactosidases can significantly enhance the activity of β-mannanases. up.ac.zanih.govfrontiersin.orgnih.gov This cooperative action is a form of heterosynergism. up.ac.zanih.gov

Numerous studies have evaluated the synergistic interaction between β-mannanases and α-galactosidases during the hydrolysis of galactomannans. up.ac.zanih.govnih.govresearchgate.net Synergism has been detected in most of these studies, although a lack of synergy or anti-synergism has also been observed in some cases. nih.govnih.gov The degree of synergy can be influenced by factors such as the ratio of α-galactosidase to β-mannanase and the specific GH families of the enzymes involved. nih.govnih.govresearchgate.net For example, a study showed that the cooperative effect could shift from synergy to anti-synergy with increasing ratios of α-galactosidase to β-mannanase. nih.gov GH27 α-galactosidases have appeared to be particularly compatible with β-mannanases for efficient mannan hydrolysis. researchgate.net

Research on a novel acidophilic GH5 β-mannanase (TaMan5) from Trichoderma asperellum ND-1 demonstrated a remarkable synergistic effect with commercial α-galactosidase on the degradation of galactomannans, leading to enhanced yields of mannobiose. frontiersin.orgnih.govdntb.gov.ua Another study investigating mannanases and galactosidases from different GH families found clear synergistic enhancement of locust bean gum hydrolysis when a GH26 this compound (Man26A) was supplemented with a GH27 α-galactosidase (Aga27A). nih.gov An optimal protein mass ratio of 75% Man26A to 25% Aga27A significantly enhanced galactose release and reducing sugar release. nih.gov

Effects of Acetyl Mannan Esterases

Acetylation is another common modification found in mannans, particularly in glucomannans and galactoglucomannans, where acetyl groups are typically attached at the C-2 and C-3 positions of mannosyl residues. acs.orgmdpi.compnas.org These acetyl decorations can hinder the activity of backbone-cleaving enzymes like mannanases. up.ac.zanih.gov Acetyl mannan esterases (AcMEs; EC 3.1.1.6) are enzymes that remove these acetyl groups, thereby increasing the accessibility of the mannan backbone to mannanases and enhancing their hydrolytic efficiency. up.ac.zaacs.orgu-tokyo.ac.jpgoogle.comnih.gov

Effective hydrolysis of acetylated mannans requires the synergistic action of AcMEs and mannanases. nih.gov AcMEs are classified under the Carbohydrate Esterase (CE) superfamily, with several families exhibiting mannan deacetylation activity. nih.gov Studies on AcMEs from the gut bacterium Roseburia intestinalis (RiCE2 and RiCE17) have shown that these enzymes can cooperatively deacetylate complex galactoglucomannan, highlighting their role in mannan degradation. pnas.org RiCE2 was found to remove 3-O-, 4-O-, and 6-O-acetylations, while RiCE17 demonstrated region-specificity for 2-O-acetylation. up.ac.za The synergistic activities of RiCE17 and RiCE2 were able to completely remove acetyl groups from several mannans and mannooligosaccharides. up.ac.za

This compound in Multi-Enzyme Cocktails for Biomass Hydrolysis

Cooperative Action with Cellulases

Cellulases are responsible for the hydrolysis of cellulose (B213188), the primary structural component of plant cell walls. In lignocellulosic biomass, mannans are often intimately associated with cellulose and xylans, forming a complex network. mdpi.comresearchgate.net The presence of mannans can impede the access of cellulases to cellulose fibers. researchgate.net this compound, by breaking down the mannan network, can improve the accessibility of cellulases to their substrate, leading to enhanced cellulose hydrolysis and increased release of glucose. frontiersin.orgnih.govresearchgate.net

Studies have demonstrated the synergistic effect of adding this compound to cellulase (B1617823) mixtures for lignocellulosic biomass degradation. For example, the addition of a β-mannanase from Myceliophthora thermophila to a commercial cellulase mixture effectively hydrolyzed pretreated beechwood sawdust, increasing the release of total sugars and glucose. frontiersin.org Similarly, supplementing a commercial cellulase blend (CTec2) with Bacillus sp.-derived GH5 and GH26 endo-mannanases led to synergism, with a 1.3-fold increase in reducing sugar release from pre-treated lignocellulose compared to using CTec2 alone. mdpi.com While this study showed an increase in reducing sugars and xylose, it did not observe an improvement in glucose release, suggesting a closer association between mannan and xylan (B1165943) than glucan in the tested substrates. mdpi.com However, other research has shown that chloroplast-derived this compound, when added to an enzyme cocktail containing other plant-derived enzymes, yielded 20% more glucose equivalents from pinewood. plos.org This highlights the significant role this compound can play in the efficient hydrolysis of woody biomass. plos.org

Enhanced Degradation with Xylanases

Xylanases are enzymes that hydrolyze xylans, another major component of hemicellulose. Similar to mannans, xylans are intertwined with cellulose and mannans in the plant cell wall. researchgate.net The combined action of this compound and xylanase, along with cellulases, can lead to a more comprehensive breakdown of the hemicellulosic fraction and improved accessibility of cellulases to cellulose. frontiersin.orgnih.govresearchgate.net

Synergistic Effects with Swollenins

Swollenins are non-enzymatic proteins that belong to the expansin-like protein family. nih.govnrel.govfrontiersin.org They are known for their ability to disrupt the structure of plant cell walls without possessing significant hydrolytic activity on polysaccharides themselves. nih.govnrel.govresearchgate.net Swollenins are thought to function by disrupting hydrogen bonding between cellulose microfibrils and potentially the non-covalent adhesion of hemicellulose on the cellulose surface, thereby loosening the cell wall structure and increasing the accessibility of hydrolytic enzymes to their substrates. nih.govnrel.govfrontiersin.orgresearchgate.netwikipedia.org

Research has shown that swollenins can synergize with hydrolytic enzymes, including mannanases, to enhance the degradation of plant biomass. up.ac.zamdpi.comfrontiersin.orgresearchgate.net For example, a study demonstrated that the swollenin AfSwol from Aspergillus fumigatus exhibited a strong synergistic interaction with the this compound AfMan5A during the hydrolysis of galactomannan (B225805), leading to an increase in sugar release. up.ac.zamdpi.comresearchgate.net This synergy is hypothesized to occur because swollenin disrupts the structure of the galactomannan, making it more accessible to the this compound. mdpi.comresearchgate.net The hydrolytic efficiency in this specific case increased by approximately 1.3-fold when the this compound and swollenin were combined. mdpi.comresearchgate.net

While swollenins were initially believed to be purely non-hydrolytic, some studies suggest they may exhibit slight hydrolytic activity on cellulosic substrates, which could also contribute to synergistic effects. mdpi.comfrontiersin.org The primary mechanism of synergy between mannanases and swollenins, however, is likely attributed to the structural modification of the substrate by swollenin, improving the access and action of this compound. mdpi.comresearchgate.net

Mechanisms of Synergistic and Anti-Synergistic Interactions

The synergistic interactions observed in enzyme systems involving mannanases can arise from several mechanisms. One key mechanism is the complementary action of enzymes. For instance, this compound breaks down the main mannan backbone, while α-galactosidase removes side chains. This combined action is more effective than either enzyme alone because the removal of side chains by α-galactosidase can improve the accessibility of the backbone to this compound, and the initial cleavage of the backbone by this compound provides new ends for further hydrolysis or debranching. researchgate.netmdpi.com

Sequential action is another important mechanism. In some cases, the action of one enzyme modifies the substrate in a way that facilitates the action of another. For example, the initial disruption of the plant cell wall structure by proteins like swollenins can make the embedded polysaccharides, including mannans, more available for hydrolysis by mannanases. mdpi.comfrontiersin.orgresearchgate.net

Physical association or proximity effects can also play a role, particularly in natural multi-enzyme complexes like cellulosomes produced by some microorganisms. nih.gov In these complexes, different enzymes are brought into close proximity on a scaffolding protein, allowing for efficient, coordinated degradation of complex substrates. While mannanases can be part of such complexes, the synergy mechanisms discussed in the context of added enzyme cocktails typically focus on the interplay of their catalytic activities and substrate accessibility.

Conversely, anti-synergistic interactions can occur in enzyme mixtures. One common mechanism is competition for binding sites. If two or more enzymes can bind to the same or overlapping sites on the substrate, they may interfere with each other's action, leading to a lower-than-expected hydrolysis rate. researchgate.netresearchgate.net This has been observed in some cases between mannanases and mannosidases. researchgate.net

Other mechanisms of anti-synergy include incompatible optimal conditions (e.g., differences in optimal pH or temperature for different enzymes in the mixture) or product inhibition where the product of one enzyme inhibits the activity of another. researchgate.net Understanding these synergistic and anti-synergistic mechanisms is crucial for designing efficient enzyme cocktails for the effective degradation of mannan-containing biomass. researchgate.netmdpi.comdntb.gov.uaresearchgate.net The degree of synergism (DS) is a tool used to quantify these interactions and can help in optimizing enzyme combinations. mdpi.comdntb.gov.uaresearchgate.net

Regulatory Pathways and Gene Expression of Mannanases

Transcriptional Regulation of Mannanase (B13387028) Genes

Transcriptional regulation is the primary mechanism governing this compound gene expression. This involves the control of when and how much messenger RNA (mRNA) is produced from the this compound genes.

Inducer-Mediated Gene Expression

The expression of this compound genes is often induced by the presence of mannan (B1593421) or its degradation products in the environment. Growth on mannan or galactomannan (B225805) is a common trigger for this compound production in various organisms, including bacteria and fungi. google.comulb.ac.be For instance, in Bacillus subtilis, the transcription of the glucomannan (B13761562) utilization operon is induced by konjac glucomannan. nih.govtcdb.org The degradation products of glucomannan, such as cellobiose (B7769950) and mannobiose, are also strong inducers of this operon. nih.govtcdb.org Similarly, in Xanthomonas campestris, manA transcription is induced by locust bean gum. nih.govacs.org

While mannans are primary inducers, some studies indicate that other carbohydrates can also influence this compound expression. For example, β-mannanase from Trichoderma reesei can be induced by cellulose (B213188), although its expression is suppressed by glucose and other monosaccharides. google.com In Sclerotium rolfsii, cellulosic substrates like α-cellulose and bacterial cellulose resulted in high activities of not only endoglucanase but also this compound and xylanase. nih.gov Disaccharides such as cellobiose, mannobiose, xylobiose, lactose, sophorose, and galactosyl-β-1,4-mannose have also been shown to induce this compound synthesis in S. rolfsii. nih.gov

However, the specific inducing molecules and their effectiveness can vary depending on the organism. In Aspergillus niger, mannobiose is likely the physiological inducer of ClrB, a transcriptional activator that regulates this compound production, whereas cellobiose is considered the inducer for its orthologs in Neurospora crassa and Aspergillus nidulans. osti.govnih.gov

The induction of this compound expression in heterologous expression systems, such as Escherichia coli and Pichia pastoris, is often achieved using chemical inducers like Isopropyl β-D-1-thiogalactopyranoside (IPTG) or methanol, respectively. mdpi.comnih.govresearchgate.netacs.orgtandfonline.comtandfonline.com

Table 1: Examples of Inducers for this compound Gene Expression

OrganismInducer(s)NotesSource
Bacillus subtilisKonjac glucomannan, Cellobiose, MannobioseDegradation products are strong inducers. nih.govtcdb.org
Xanthomonas campestrisLocust bean gumPositively regulated by Clp and RpfF. nih.govacs.org
Trichoderma reeseiMannan, Galactomannan, CelluloseSuppressed by glucose. google.com
Sclerotium rolfsiiMannan, Cellulose, α-cellulose, Bacterial cellulose, Various disaccharidesInduction is closely related to xylanase and endoglucanase. nih.gov
Aspergillus nigerMannobiose (likely)Inducer for ClrB. osti.govnih.gov
Escherichia coliIPTG (in heterologous expression)Used with T7 or tac promoters. mdpi.comnih.govtandfonline.com
Pichia pastorisMethanol (in heterologous expression)Used for inducing expression from AOX1 promoter. acs.orgtandfonline.com

Transcriptional Regulators and Their Roles (e.g., CLR-1, CLR-2, ManR, XYR1/XlnR)

The transcriptional regulation of this compound genes involves several key protein regulators. In filamentous fungi, orthologs of CLR-1 and CLR-2 in Neurospora crassa and ClrA and ClrB in Aspergillus nidulans are important transcriptional activators for cellulolytic and mannanolytic enzymes. osti.govnih.govamazonaws.comasm.org ManR in Aspergillus oryzae is another significant transcriptional regulator of mannanolytic enzyme genes and is considered an ortholog of CLR-2/ClrB. osti.govnih.govamazonaws.comresearchgate.nettandfonline.comfrontiersin.org

CLR-1 and CLR-2 play crucial roles in the degradation of mannan and xyloglucan (B1166014) in N. crassa. researchgate.net CLR-1 controls the expression of CLR-2, which then regulates mannan degradation and cellulase (B1617823) expression by binding to the promoter regions of target genes, potentially as a heterocomplex with CLR-1. researchgate.netresearchgate.net Constitutive expression of CLR-2 in N. crassa can enable the utilization of mannan as a sole carbon source. researchgate.net

ManR in A. oryzae is a positive regulator of mannanolytic enzyme genes and also regulates cellulolytic enzyme genes. tandfonline.comfrontiersin.org ManR binds to the promoter regions of the β-mannanase gene (manG), which contains a conserved CAGAAT sequence. frontiersin.org While ManR is an ortholog of CLR-2 and ClrB, the conserved binding sequence for ManR differs from those for CLR-2 and ClrB, suggesting some differences in their regulatory mechanisms. frontiersin.org

XYR1 (also known as XlnR in some fungi) is primarily known as a transcriptional regulator of xylanolytic enzyme genes, but it can also positively regulate the expression of cellulolytic enzymes in some Aspergillus species. amazonaws.comtandfonline.com While the direct regulation of this compound genes by XYR1/XlnR is less extensively documented compared to cellulase and xylanase genes, there can be coordinated regulation between ManR and XlnR for some genes involved in plant biomass degradation. tandfonline.comfrontiersin.org

In Bacillus subtilis, an internal regulator gene (gmuR) encodes a repressor of the glucomannan utilization operon. nih.govtcdb.org Disruption of this gene enhances the transcription of the operon in the absence of inducers, indicating its role as a repressor. nih.govtcdb.org Similarly, in alkaliphilic Bacillus sp. N16-5, ManR functions as a repressor of the mannan utilization gene cluster. oup.com The repression by ManR is relieved when it binds to manno-oligosaccharides, which are transported into the cell. oup.com

Table 2: Examples of Transcriptional Regulators of this compound Genes

RegulatorOrganismRoleOrthologs/NotesSource
CLR-1Neurospora crassaInduces expression of CLR-2, involved in mannan/xyloglucan degradation.Ortholog of ClrA in A. nidulans. asm.orgresearchgate.netresearchgate.net
CLR-2Neurospora crassaRegulates mannan degradation and cellulase expression.Ortholog of ClrB (A. nidulans) and ManR (A. oryzae). osti.govnih.govamazonaws.comasm.orgresearchgate.net
ClrBAspergillus nidulans, A. nigerRegulator of cellulase and this compound production.Ortholog of CLR-2 (N. crassa) and ManR (A. oryzae). osti.govnih.govamazonaws.comresearchgate.net
ManRAspergillus oryzaePositive regulator of mannanolytic and cellulolytic enzyme genes.Ortholog of CLR-2 (N. crassa) and ClrB (A. nidulans). osti.govnih.govamazonaws.comresearchgate.nettandfonline.comfrontiersin.org
XYR1/XlnRVarious FungiPrimarily regulates xylanolytic enzymes, can influence cellulases.Coordinated regulation with ManR in A. oryzae. amazonaws.comtandfonline.com
gmuRBacillus subtilisRepressor of the glucomannan utilization operon.LacI family regulator. nih.govtcdb.org
ManRAlkaliphilic Bacillus sp. N16-5Repressor of the mannan utilization gene cluster.LacI family regulator. oup.com
Clp and RpfFXanthomonas campestrisPositive regulators of manA transcription.Involved in regulating virulence determinants. nih.govacs.org
TclB2Talaromyces cellulolyticusHomolog of ManR/ClrB/Clr-2, contributes to mannanolytic enzyme production.First identified regulator in this fungus. researchgate.net

Interconnection with Other Polysaccharide Degradation Pathways

The regulation of this compound production is often interconnected with the regulation of enzymes involved in the degradation of other plant polysaccharides, such as cellulose and xylan (B1165943). This reflects the complex nature of plant cell walls, which are composed of a mixture of these polymers.

Cross-talk with Cellulose and Xylan Degradation Pathways

There is significant cross-talk between the regulatory pathways for mannan, cellulose, and xylan degradation, particularly in filamentous fungi. asm.orgresearchgate.net In many ascomycete fungi, the regulation of mannan utilization is closely linked with cellulose utilization. researchgate.net Transcriptional activators like CLR-2/ClrB/ManR are involved in regulating genes encoding both cellulolytic and mannanolytic enzymes. osti.govnih.govamazonaws.comasm.orgresearchgate.nettandfonline.com

Studies in Neurospora crassa have shown that CLR-2 is a direct regulator of gh5-7, a main predicted β-mannanase-encoding gene, suggesting a shared ancestry between the mannan and cellulolytic regulatory pathways. asm.org While CLR-1 controls CLR-2 expression, the ability of a clr-1 deletion strain to utilize glucomannan, in contrast to a clr-2 deletion strain, supports a CLR-1-independent role for CLR-2 and its homologs in mannan degradation. asm.org

In Aspergillus oryzae, ManR regulates both mannanolytic and cellulolytic enzyme genes, and there is likely coordinated regulation between ManR and XlnR (a xylan regulator) for the expression of some of these genes. tandfonline.comfrontiersin.org The hydrolytic products of cellulose, such as cellobiose, can even act as inducers of ManR-dependent expression of mannanolytic genes in A. oryzae. tandfonline.com

The extent and nature of this cross-talk can vary between fungal species. While ClrB in Aspergillus niger is crucial for the utilization of galactomannan and highly contributes to xyloglucan degradation, its primary role is often associated with cellulase regulation. osti.govnih.gov

Post-Transcriptional and Post-Translational Regulation

While transcriptional regulation is a major control point, this compound activity can also be influenced by post-transcriptional and post-translational mechanisms. Post-transcriptional regulation can involve processes like mRNA stability and translation efficiency, although specific examples for mannanases were not prominently found in the search results.

Post-translational modifications, such as glycosylation or phosphorylation, can affect enzyme activity, stability, and localization. Additionally, the modular structure of some mannanases, including the presence of carbohydrate-binding modules (CBMs), can influence their activity and targeting to specific substrates within the plant cell wall. nih.gov The specificity of CBMs can be important for optimal this compound action, and CBMs binding to different polysaccharides might enable enzymes to target various cell wall configurations. nih.gov

Furthermore, the secretion of mannanases, particularly in microorganisms, involves signal peptides and translocation systems that are subject to cellular regulation. mdpi.comnih.govresearchgate.net

Impact of this compound on Host Regulatory Systems (e.g., Intestinal Inflammation Pathways, Gut Microbiota Regulation)

Exogenous this compound supplementation, particularly in animal feed, has been shown to impact host regulatory systems, primarily through its effects on the gut environment. Dietary native β-mannans can act as anti-nutritional factors and stimulate the innate immune system, leading to a feed-induced immune response (FIIR) characterized by intestinal inflammation and reduced performance. frontiersin.orgelanco.comresearchgate.net

This compound supplementation can blunt this FIIR by hydrolyzing β-mannans into smaller fragments, such as mannan-oligosaccharides (MOS), which have a reduced ability to stimulate the immune system. frontiersin.orgresearchgate.netnih.gov This can lead to a reduction in intestinal inflammation, as indicated by decreased levels of pro-inflammatory cytokines like IL-1β and IL-6, and modulation of pathways like NF-κB. nih.govresearchgate.netresearchgate.net

Moreover, the MOS produced by this compound hydrolysis can act as prebiotics, selectively promoting the growth of beneficial gut bacteria like Lactobacillus and Bifidobacterium and inhibiting the adhesion of harmful bacteria such as Escherichia coli. frontiersin.orgnih.govresearchgate.netmdpi.comtandfonline.com This modulation of the gut microbiota contributes to improved gut health, enhanced nutrient digestion and absorption, and a stronger intestinal barrier. nih.govresearchgate.nettandfonline.commaxapress.com Studies have shown that this compound supplementation can increase the abundance of gut-health-associated microbiota and reduce bacteria associated with poor feed efficiency. frontiersin.orgresearchgate.net

The impact of this compound on host systems extends to influencing the expression of genes related to digestion and immunity. In fish, β-mannanase supplementation has been shown to up-regulate the expression of intestinal digestion-related genes and immunity-related genes. tandfonline.comresearchgate.net

Table 3: Impact of this compound on Host Systems

Host SystemImpact of this compound SupplementationMechanismSource
Intestinal InflammationReduced inflammation, decreased levels of pro-inflammatory cytokines (IL-1β, IL-6), modulated NF-κB expression.Hydrolysis of β-mannans reduces immune stimulation. frontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.net
Gut MicrobiotaModulation of composition, increased beneficial bacteria (Lactobacillus, Bifidobacterium), reduced pathogenic bacteria (E. coli, C. perfringens).Production of MOS (prebiotic effect). frontiersin.orgnih.govresearchgate.netmdpi.comtandfonline.com
Intestinal IntegrityMaintained or improved intestinal epithelium morphology and barrier function (upregulated tight junction proteins like claudin-1 and ZO-1).Reduced inflammation and modulated microbiota contribute to barrier health. nih.govresearchgate.netmaxapress.com
Nutrient UtilizationImproved digestion and absorption of nutrients.Degradation of anti-nutritional mannans, potentially increased digestive enzyme activity. nih.govmaxapress.comfrontiersin.org
Immune ResponseBlunted feed-induced immune response (FIIR), modulated oxidative stress, mucosal permeability, acute phase proteins, and immunoglobulins. Up-regulation of immunity-related genes.Reduced immune stimulation by hydrolyzed mannans, potentially direct effects. frontiersin.orgresearchgate.netresearchgate.netresearchgate.netfrontiersin.org

Advanced Research Areas and Future Directions in Mannanase Studies

Computational Enzyme Design for Tailored Mannanase (B13387028) Properties

Computational enzyme design is emerging as a powerful tool for predicting how specific mutations can modify an enzyme's activity, stability, and selectivity. This approach can evaluate numerous mutations, reducing the need for extensive in vitro work by identifying mutations likely to achieve desired design objectives researchgate.net. Computational methods offer the ability to explore mutational spaces that are inaccessible through traditional mutagenesis, leading to reduced costs and time compared to purely experimental approaches researchgate.net.

Structure-based enzyme engineering utilizes the principle that enzyme structures dictate their functions rsc.org. Semi-rational design strategies, based on prior knowledge of enzyme structure and function, help navigate the vast theoretical sequence space by screening smaller libraries generated through random or targeted mutagenesis rsc.org. Rational design strategies typically employ molecular modeling and structural sampling methods to investigate enzyme-substrate binding modes rsc.org.

Computational protein engineering holds promise for the fast and efficient identification of enzyme variants with altered properties tailored for sustainable biomanufacturing nih.gov. The demand for biocatalysts with optimized stability, specificity, and activity drives the improvement of software used in engineering pipelines nih.gov. While proof of concept for generalizable pipelines incorporating enzyme structure prediction, design, screening, and in silico characterization is still developing, tools like the Rosetta modeling suite are utilized researchgate.netnih.gov. Further optimization of biocatalysts through computational approaches can expand the enzyme's solution space and facilitate the identification of novel synthetic pathways nih.gov. Engineering enzymes for tailored substrate specificity, catalytic efficiency, and stability is crucial for implementing novel biosynthetic systems nih.gov.

Computational screening of enzyme stability, substrate-binding affinity, or activity can accelerate the identification of promising candidates for experimental testing and simultaneously decrease research expenses nih.gov. However, accurately predicting the exact biophysical properties of an enzyme, such as changes in stability and ligand-binding affinity upon mutation, remains a significant challenge requiring intensive computation nih.gov.

Development of Novel Protein Expression Systems

The development of efficient and stable expression systems is crucial for the economical production of recombinant mannanases nih.gov. Bacillus species are attractive hosts for enzyme production due to their nonpathogenic nature and high capacity for secreting extracellular proteins directly into the medium nih.gov. Compared to Escherichia coli, Bacillus subtilis is a favored host, although it can sometimes reduce the production and intactness of secreted proteins due to the secretion of proteases nih.gov.

Research is ongoing to explore other applicable vectors for this compound gene expression in hosts like Brevibacillus brevis nih.gov. A novel expression system combining the vector pHY-p43 and the host B. brevis has shown efficiency in expressing and secreting a this compound encoding gene, which is being considered for industrial applications nih.gov. This system has also demonstrated potential for producing other enzymes nih.gov. For the this compound Man23 gene, the recombinant pHY-p43-man23 expressed in Brevibacillus brevis resulted in higher production and activity compared to the wild-type Bacillus subtilis B23 nih.gov. The production increased by 10 times and activity by 21.3% nih.gov. This recombinant also exhibited improved stability, with activity ranging from 20 to 70°C and optimum activity at 50°C, and activity from pH 4 to 10 with optimum pH around 7 nih.gov.

Another study explored the heterologous expression of this compound in Lactobacillus casei and Escherichia coli for developing a new reporter gene system plos.org. The β-1,4-mannanase gene from Bacillus pumilus was cloned into an expression vector plos.org. This compound activity was found to be positively correlated with the accumulation of the enzyme during growth in L. casei plos.org. Secretion vectors were constructed and tested, demonstrating that this compound could be secreted using specific signal peptides plos.org. This indicates the potential for using the B. pumilus manB gene as a reporter gene in these hosts plos.org.

Future research in bioengineering mannanases includes the use of novel protein expression systems for commercial applications researchgate.netnih.gov.

High-Throughput Screening for Novel Mannanases

High-throughput screening (HTS) is a key technology for accelerating the discovery of novel enzymes with desired properties. Advances in genome and transcriptome sequencing and associated bioinformatics tools allow for the rapid identification of candidate carbohydrate-active enzymes (CAZymes), but the technology for biochemically characterizing these enzymes has advanced more slowly jove.com. To address this gap, novel HTS assay kits based on insoluble chromogenic substrates have been developed jove.com. These kits utilize Chromogenic Polymer Hydrogel (CPH) substrates made from purified polysaccharides and proteins, and Insoluble Chromogenic Biomass (ICB) substrates derived from complex biomass materials jove.com.

These HTS systems, often provided in 96-well plate formats, allow for the screening of numerous enzyme samples against various substrates simultaneously jove.comeurofins.com. Mixing different substrates with different colors in a single well can increase throughput jove.com. CPH substrates are useful for assessing the specific activity of an enzyme, while ICB substrates help evaluate an enzyme's capacity to digest components within complex substrate mixtures, which is relevant for enzymes encountering biomass in their natural or industrial settings jove.com.

Functional metagenomic approaches are also being applied to discover novel genes from unculturable environmental microorganisms mdpi.com. Metagenomic libraries constructed from sources like the intestinal microorganisms of Hermetia illucens larvae have been screened to identify novel mannan-degrading enzymes mdpi.com. This approach has successfully isolated enzymes with unique biochemical properties suitable for industrial applications mdpi.com. Despite the identification of many β-mannanase gene sequences through high-throughput sequencing, finding homologous sequences with desired characteristics still requires functional screening mdpi.com.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research

The integration of various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is transforming biological research by providing a more comprehensive understanding of complex biological systems bmbreports.orgmdpi.comnih.gov. While single omics approaches offer limited insight into intricate molecular pathways, integrated approaches provide a larger volume of accurate information related to biological conditions bmbreports.orgmdpi.com. This multi-omics approach allows for the systematic acquisition and analysis of multi-dimensional biological data from specific samples under defined conditions, aiming to understand complex gene expression regulatory networks and metabolic systems holistically mdpi.com.

In the context of enzyme research, integrating proteomics and metabolomics can be particularly valuable. Proteomics provides a global view of protein profiles, including enzyme expression levels and modifications, while metabolomics analyzes the complete set of small-molecule metabolites, offering insights into the metabolic state and the biochemical reactions occurring within a system nih.gov. By combining these data types, researchers can gain a more comprehensive understanding of how this compound production, activity, and the resulting substrate degradation and product formation are regulated and interconnected within a biological system mdpi.com.

Strategies for integrating omics data include co-expression analysis, metabolite-gene networks, constraint-based models, pathway enrichment analysis, and interactome analysis mdpi.com. These methods can help decipher complicated biological systems and potentially identify novel targets for enzyme engineering or process optimization mdpi.com. Although the integration of genomics, transcriptomics, proteomics, and metabolomics facilitates a better understanding of cellular biology, interpreting the vast and complex nature of omics data requires linking molecular information at the organismic level, forming the foundation of systems biology bmbreports.orgnih.gov.

Research into Novel this compound Applications Beyond Current Scope

Research into novel this compound applications continues to expand beyond traditional uses in animal feed, food, and pulp and paper industries researchgate.netfrontiersin.orgnih.gov. Emerging areas of research explore the potential of mannanases in diverse fields, driven by their ability to degrade mannan-containing polysaccharides.

One significant area of research is the application of β-mannanase as a gel breaker in petroleum extraction tandfonline.com. Guar (B607891) gum and its derivatives are commonly used thickeners in hydraulic fracturing fluids, and this compound can specifically degrade these polymers, offering an environmentally friendly alternative to chemical breakers tandfonline.com. While promising results have been obtained, challenges remain regarding the activity and stability of this compound in the harsh reservoir environment tandfonline.com. Efforts are being made to overcome these issues, including the discovery of low-temperature-active and salt-tolerant mannanases tandfonline.com.

Mannanases are also being investigated for potential applications in the textile industry for bio-polishing and fabric finishing, contributing to more sustainable processing methods coremarketresearch.com. Their ability to remove excess fibers and impurities results in smoother fabrics coremarketresearch.com. In the paper and pulp sector, this compound is gaining importance for improving fiber quality and operational efficiency, reducing chemical consumption during pulp production coremarketresearch.com.

Furthermore, research is exploring the potential of mannanases in biorefinery processes and the production of biofuels researchgate.netresearchgate.net. Mannanases play a role in the degradation of lignocellulosic biomass, which is crucial for the production of second-generation biofuels researchgate.net. The enzymatic processing of oil-meals is another area where mannanases are employed researchgate.net.

Beyond industrial applications, the potential biological functions of β-mannanase are being investigated, including regulatory roles in metabolism, inflammation, and oxidation researchgate.net. Purified β-mannanase from Bacillus subtilis has shown stability at high temperatures and in weakly acidic or neutral environments, suggesting potential applications as a dietary supplement in the treatment of inflammatory processes researchgate.net. Research also explores the impact of β-mannanase supplementation on gut health and the modulation of the immune response and gastrointestinal ecology in poultry and pigs frontiersin.org. Studies have indicated that this compound supplementation can impact intestinal microbiota, increasing the abundance of gut-health-associated bacteria frontiersin.org.

Q & A

Q. What experimental conditions are critical for optimizing mannanase activity assays?

this compound activity assays require precise control of pH, temperature, and substrate specificity. For example:

  • pH : Most fungal mannanases exhibit peak activity at pH 4.5–6.5, while bacterial variants often favor neutral to alkaline conditions (pH 7.0–8.5) .
  • Substrate : Use purified locust bean gum or konjac glucomannan to avoid interference from other polysaccharides.
  • Temperature : Thermostability varies; Aspergillus spp. mannanases retain activity up to 60°C, whereas Bacillus spp. may require lower temperatures (40–50°C).
    Methodological Tip: Pre-incubate enzyme and substrate separately to isolate temperature effects on stability vs. activity .

Q. How can researchers address contradictory kinetic data (e.g., Km values) across this compound studies?

Contradictions often arise from differences in:

  • Substrate purity : Commercial mannan preparations may contain impurities affecting kinetic measurements.
  • Assay protocols : Standardize reducing sugar quantification (e.g., DNS method vs. HPLC) to improve reproducibility .
  • Enzyme source : Recombinant vs. wild-type enzymes may exhibit altered kinetics due to post-translational modifications.
    Resolution Strategy: Conduct side-by-side assays under identical conditions and validate with structural data (e.g., crystallography) to identify confounding factors .

Q. What statistical approaches are suitable for analyzing this compound production data in microbial fermentation?

Use multivariate analysis (e.g., ANOVA or response surface methodology) to model interactions between variables like carbon source, agitation rate, and induction time. Example design:

VariableRange TestedOptimal Value (e.g., B. subtilis)
Carbon SourceLactose, MannanMannan (2% w/v)
pH6.0–8.07.2
Fermentation Time24–72 hrs48 hrs
Advanced Tip: Include error bars for triplicate runs and apply Tukey’s HSD test to confirm significance (α < 0.05) .

Advanced Research Questions

Q. How can metagenomic screening improve the discovery of novel this compound genes?

  • Library Construction : Use environmental DNA from lignocellulose-rich niches (e.g., termite guts or compost) .
  • Functional Screening : Clone genes into E. coli expression vectors and plate on agar containing azurine-crosslinked mannan for rapid activity detection.
  • Bioinformatics : Apply tools like dbCAN2 to identify conserved catalytic domains (GH5, GH26, or GH113 families) .
    Challenge: False positives due to non-specific hydrolases; confirm activity via zymography .

Q. What molecular dynamics (MD) strategies elucidate this compound-substrate binding mechanisms?

  • Simulation Setup : Run 100-ns MD simulations using GROMACS with CHARMM36 force fields.
  • Key Metrics : Monitor hydrogen bonding between catalytic residues (e.g., Glu222 in Thermotoga maritima) and substrate .
  • Validation : Compare binding free energies (MM/PBSA) with experimental ΔG values.
    Pitfall Avoidance: Ensure sufficient equilibration time (≥20 ns) to stabilize the enzyme-substrate complex .

Q. How can CRISPR-Cas9 be used to engineer this compound hyperproducers in Saccharomyces cerevisiae?

  • Target Genes : Knock out proteases (e.g., PEP4) to reduce enzyme degradation.
  • Promoter Engineering : Replace native promoters with inducible systems (e.g., GAL1) for controlled expression .
  • Secretory Pathway Optimization : Overexpress chaperones (e.g., KAR2) to enhance extracellular yields.
    Validation: Use RNA-seq to confirm transcriptional changes and compare secretion efficiency via Western blot .

Methodological Guidelines for Addressing Common Challenges

Q. Resolving low this compound yields in heterologous expression systems

  • Codon Optimization : Adjust GC content and rare tRNA usage for the host (e.g., Pichia pastoris vs. E. coli).
  • Fusion Tags : Use maltose-binding protein (MBP) tags to improve solubility without affecting activity .
  • Fed-Batch Cultivation : Maintain dissolved oxygen >30% to prevent metabolic stress during induction .

Q. Designing robust controls for this compound inhibition studies

  • Positive Control : Use swainsonine (α-mannosidase inhibitor) to validate assay specificity.
  • Negative Control : Heat-inactivated enzyme to account for non-enzymatic substrate breakdown.
  • Statistical Baseline : Include triplicate wells with substrate-only and enzyme-only conditions .

Q. Ethical considerations in metagenomic this compound research

  • Bioprospecting Permits : Obtain prior informed consent for environmental DNA sampling under Nagoya Protocol guidelines .
  • Data Transparency : Deposit raw sequencing data in public repositories (e.g., NCBI SRA) with detailed metadata .

Data Presentation Standards

  • Tables : Use APA formatting with clear headers (e.g., "Table 1. Comparative kinetic parameters of fungal vs. bacterial mannanases").
  • Figures : Label error bars as SEM or SD and specify n-values in captions .
  • Reproducibility : Share protocols on platforms like protocols.io , including strain IDs (e.g., ATCC 202347) and reagent lot numbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.